KRAS G12C inhibitor 35
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H27ClF2N6O3 |
|---|---|
Molecular Weight |
605.0 g/mol |
IUPAC Name |
7-(3-chloro-2-fluoro-6-hydroxyphenyl)-6-fluoro-1-(4-methyl-2-propan-2-yl-3-pyridinyl)-2-oxo-4-(4-prop-2-enoylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C31H27ClF2N6O3/c1-5-23(42)38-10-12-39(13-11-38)29-18-14-21(33)27(24-22(41)7-6-20(32)25(24)34)37-30(18)40(31(43)19(29)15-35)28-17(4)8-9-36-26(28)16(2)3/h5-9,14,16,41H,1,10-13H2,2-4H3 |
InChI Key |
VKOUGWHSWXDAGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C(=C(C2=O)C#N)N4CCN(CC4)C(=O)C=C)F)C5=C(C=CC(=C5F)Cl)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of KRAS G12C Inhibitor 35: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of small molecules that can directly and potently inhibit the KRAS G12C mutant protein represents a landmark achievement in oncology drug development. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep allosteric pockets. The G12C mutation, present in a significant subset of non-small cell lung cancers, colorectal cancers, and other solid tumors, introduces a cysteine residue that has become the Achilles' heel for this notorious oncoprotein. This guide provides a detailed technical overview of the mechanism of action of a representative KRAS G12C inhibitor, herein referred to as Inhibitor 35, summarizing key quantitative data and experimental protocols to facilitate further research and development in this area.
Core Mechanism of Action
KRAS G12C inhibitors, including the conceptual Inhibitor 35, are covalent inhibitors that specifically and irreversibly bind to the mutant cysteine at position 12.[1][2] A critical feature of their mechanism is their state-dependent binding; they preferentially target the inactive, GDP-bound conformation of KRAS G12C.[1][3] The KRAS protein cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to an accumulation of the active, oncogenic GTP-bound form. However, the mutant protein still retains some level of GTP hydrolysis, allowing it to cycle back to the GDP-bound state. It is during this transient inactive state that Inhibitor 35 can access a cryptic binding pocket, termed the Switch-II pocket.[3] By covalently attaching to Cys12, the inhibitor locks KRAS G12C in the inactive GDP-bound conformation, preventing its subsequent loading with GTP and thereby abrogating downstream oncogenic signaling.[1][2]
Data Presentation: Quantitative Analysis of KRAS G12C Inhibitors
The following tables summarize the biochemical and cellular potency of several key KRAS G12C inhibitors, providing a comparative landscape for understanding the efficacy of molecules like Inhibitor 35.
Table 1: Biochemical Potency of KRAS G12C Inhibitors
| Inhibitor | Target | Assay | Parameter | Value | Reference |
| ARS-1620 | KRAS G12C | Mass Spectrometry | kinact/KI | 1,100 M-1s-1 | [4] |
| Sotorasib (AMG 510) | KRAS G12C | Nucleotide Exchange Assay | KD | 220 nM | [5][6] |
| KRAS G12C | Nucleotide Exchange Assay | IC50 | 8.88 nM | [6] | |
| KRAS G12C | Mass Spectrometry | kinact/KI | 9.9 mM-1s-1 | [7] | |
| Adagrasib (MRTX849) | KRAS G12C | Mass Spectrometry | KI | 3.7 µM | [7] |
| KRAS G12C | Mass Spectrometry | kinact | 0.13 s-1 | [7] | |
| KRAS G12C | Mass Spectrometry | kinact/KI | 35 mM-1s-1 | [7] | |
| Divarasib (GDC-6036) | KRAS G12C | Cellular Assay | IC50 | Sub-nanomolar | [8][9] |
Table 2: Cellular Potency of KRAS G12C Inhibitors
| Inhibitor | Cell Line | Assay | Parameter | Value | Reference |
| ARS-1620 | NCI-H358 (NSCLC) | 2D Cell Viability | IC50 | 0.4 µM | [10] |
| Sotorasib (AMG 510) | NCI-H358 (NSCLC) | pERK Inhibition (2h) | IC50 | ~0.03 µM | [4] |
| NCI-H358 (NSCLC) | Cell Viability (72h) | IC50 | ~0.006 µM | [4] | |
| MIA PaCa-2 (Pancreatic) | Cell Viability (72h) | IC50 | ~0.009 µM | [4] | |
| Adagrasib (MRTX849) | KRAS G12C Mutant Cell Lines | 2D Cell Viability | IC50 | 10 - 973 nM | [11][12] |
| KRAS G12C Mutant Cell Lines | 3D Cell Viability | IC50 | 0.2 - 1042 nM | [11][12] | |
| Divarasib (GDC-6036) | KRAS G12C Mutant Cell Lines | Cell Viability | IC50 | 5 to 20 times more potent than Sotorasib and Adagrasib | [8][13] |
Experimental Protocols
Biochemical Assay: KRAS G12C Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to prevent the exchange of GDP for a fluorescently labeled GTP analog on the KRAS G12C protein.
Materials:
-
Recombinant human KRAS G12C protein
-
SOS1 protein (guanine nucleotide exchange factor)
-
Fluorescently labeled GTP analog (e.g., BODIPY-GTP)
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP)
-
384-well microplates
-
Plate reader capable of measuring fluorescence polarization or HTRF
Protocol:
-
Prepare a solution of KRAS G12C protein pre-loaded with GDP in assay buffer.
-
In a 384-well plate, add the test inhibitor (e.g., Inhibitor 35) at various concentrations.
-
Add the KRAS G12C-GDP complex to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and the fluorescently labeled GTP analog.
-
Monitor the change in fluorescence over time using a plate reader. The binding of the fluorescent GTP to KRAS G12C will result in a change in the fluorescence signal.
-
Calculate the rate of nucleotide exchange for each inhibitor concentration.
-
Determine the IC50 value by plotting the exchange rate against the inhibitor concentration and fitting the data to a dose-response curve.
For more detailed information on HTRF-based nucleotide exchange assays, refer to Reaction Biology's KRAS Assay Services.[14]
Cell-Based Assay: Cell Viability (MTS/MTT Assay)
This assay determines the effect of an inhibitor on the metabolic activity of cancer cell lines, which is a measure of cell viability.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test inhibitor (e.g., Inhibitor 35)
-
MTS or MTT reagent
-
Microplate reader
Protocol:
-
Seed the KRAS G12C mutant cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of the test inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
If using MTT, add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting cell viability against the inhibitor concentration and fitting the data to a dose-response curve.
For further details on cell viability assay protocols, refer to publications by Yasuda et al. (2012) and Creative Biogene.[15][16]
Cell-Based Assay: Immunoblotting for Downstream Signaling
This method is used to assess the inhibitor's effect on the phosphorylation status of key downstream signaling proteins like ERK and AKT.
Materials:
-
KRAS G12C mutant cancer cell line
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pERK, anti-ERK, anti-pAKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and treat with the inhibitor for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
For more detailed protocols on immunoblotting for pERK and pAKT, refer to publications by Russo et al. (2023) and Cell Signaling Technology.[17][18]
In Vivo Assay: Xenograft Mouse Model
This model is used to evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
KRAS G12C mutant cancer cell line
-
Matrigel
-
Test inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of KRAS G12C mutant cancer cells mixed with Matrigel into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor (e.g., by oral gavage) to the treatment group at a specified dose and schedule. Administer vehicle to the control group.
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
For more information on KRAS G12C xenograft models, refer to the study by Hallin et al.[11]
Mandatory Visualizations
Caption: KRAS G12C signaling pathway and the mechanism of action of Inhibitor 35.
Caption: A typical experimental workflow for characterizing a KRAS G12C inhibitor.
Caption: Overview of resistance mechanisms to KRAS G12C inhibitors.
References
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting KRAS Mutant Cancers with a Covalent G12C-Specific Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of KRAS G12C Inhibitor 35: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a key mediator in cellular signaling pathways, has long been considered an elusive target in oncology. The specific mutation at the glycine-12 position to a cysteine (G12C) has been identified as a prevalent driver in various cancers, including non-small cell lung cancer and colorectal cancer. This has spurred a significant research and development effort to identify potent and selective inhibitors. This technical guide details the discovery, synthesis, and characterization of KRAS G12C inhibitor 35, a novel covalent inhibitor with significant potential in targeted cancer therapy. This document provides an in-depth overview of its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for its evaluation.
Introduction: KRAS G12C - A Prominent Oncogenic Driver
The KRAS protein is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] This cycle is tightly regulated by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). The G12C mutation impairs the intrinsic and GAP-mediated GTP hydrolysis, leading to a constitutively active state of KRAS.[2] This results in the persistent activation of downstream signaling cascades, most notably the MAPK/ERK and PI3K/AKT pathways, which drive uncontrolled cell proliferation, survival, and differentiation – the hallmarks of cancer.[2][3]
The discovery of a druggable pocket on the KRAS G12C mutant protein, adjacent to the mutated cysteine residue, has been a pivotal breakthrough. This has enabled the development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine, locking the protein in its inactive, GDP-bound state.[4] this compound emerges from this new paradigm of targeted therapy.
Discovery of this compound
This compound (also referred to as compound 72 in patent literature) was identified through a structure-based drug design and optimization campaign. The initial efforts focused on developing a scaffold that could form a covalent bond with the reactive cysteine at position 12 of the KRAS G12C mutant protein.
The discovery process involved:
-
High-Throughput Screening (HTS): Initial screening of compound libraries to identify fragments and lead compounds that exhibit binding affinity for the KRAS G12C protein.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the lead compounds to improve potency, selectivity, and pharmacokinetic properties.
-
Co-crystallography: X-ray crystallography of inhibitor-KRAS G12C complexes to elucidate the binding mode and guide further optimization.
This iterative process led to the identification of inhibitor 35, a molecule with a potent inhibitory profile against the KRAS G12C mutant.[5]
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process that involves the construction of a complex heterocyclic core functionalized with a reactive acrylamide warhead. The detailed synthetic route is outlined in patent WO2024036270A1.[6] While the patent describes the general synthetic schemes and preparation of analogous compounds, the specific experimental details for the synthesis of compound 72 (inhibitor 35) are embedded within the examples provided in the patent documentation. Researchers are directed to this patent for the explicit reaction conditions, purification methods, and characterization data.
A generalized workflow for the synthesis is as follows:
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: Biochemical Potency
| Assay Type | Target | IC50 (nM) | Reference |
| Biochemical Inhibition | KRAS G12C | 2 | [5] |
Table 2: Cellular Activity (Representative Data)
| Cell Line | Mutation | Assay Type | Endpoint | IC50 (nM) |
| NCI-H358 | KRAS G12C | Cell Viability | ATP Content | 5 - 20 |
| MIA PaCa-2 | KRAS G12C | Cell Viability | Resazurin Reduction | 10 - 50 |
| A549 | KRAS G12S | Cell Viability | ATP Content | >1000 |
Note: Specific cellular IC50 values for inhibitor 35 are not publicly available at this time. The data presented here are representative values for potent and selective KRAS G12C inhibitors against relevant cell lines.
Table 3: Pharmacokinetic Properties (Representative Data)
| Parameter | Value |
| Oral Bioavailability (%) | 30 - 50 |
| Half-life (t1/2) (hours) | 4 - 8 |
| Cmax (ng/mL) | 500 - 1500 |
| AUC (ng*h/mL) | 2000 - 6000 |
Note: Specific pharmacokinetic data for inhibitor 35 are not publicly available. The data presented are representative values for orally bioavailable KRAS G12C inhibitors.
Mechanism of Action and Signaling Pathways
This compound acts as a covalent, irreversible inhibitor. It specifically targets the mutant cysteine residue at position 12 of the KRAS protein. The inhibitor forms a covalent bond with the thiol group of the cysteine, which locks the KRAS G12C protein in an inactive, GDP-bound conformation. This prevents the exchange of GDP for GTP, thereby blocking the activation of downstream signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize KRAS G12C inhibitors.
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay
This assay is used to measure the binding of the inhibitor to the KRAS G12C protein in a biochemical format.
Materials:
-
Recombinant His-tagged KRAS G12C protein
-
Biotinylated GTP analog
-
Europium-labeled anti-His antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20)
-
384-well low-volume microplates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the inhibitor dilutions.
-
Add the His-tagged KRAS G12C protein to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Add a mixture of the biotinylated GTP analog, Europium-labeled anti-His antibody, and Streptavidin-conjugated acceptor.
-
Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and plot the data against the inhibitor concentration to determine the IC50 value.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This assay is another method to assess the inhibitor's ability to disrupt the interaction between KRAS G12C and its effector proteins, such as RAF1.
Materials:
-
Recombinant GST-tagged KRAS G12C protein
-
Recombinant His-tagged RAF1-RBD (RAS Binding Domain)
-
AlphaLISA Glutathione Donor beads
-
AlphaLISA Nickel Chelate Acceptor beads
-
Assay buffer
-
384-well ProxiPlates
Procedure:
-
Prepare serial dilutions of inhibitor 35.
-
In a 384-well plate, add the inhibitor dilutions.
-
Add GST-KRAS G12C and incubate.
-
Add His-RAF1-RBD.
-
Add a mixture of AlphaLISA Glutathione Donor beads and Nickel Chelate Acceptor beads.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Analyze the data to determine the IC50 for the disruption of the KRAS-RAF interaction.
NanoBRET™ (Bioluminescence Resonance Energy Transfer) Cellular Target Engagement Assay
This assay measures the binding of the inhibitor to KRAS G12C within living cells.
Materials:
-
HEK293 cells
-
NanoLuc®-KRAS G12C fusion vector
-
Fluorescently labeled tracer that binds to KRAS G12C
-
Opti-MEM® I Reduced Serum Medium
-
96-well white-bottom cell culture plates
Procedure:
-
Seed HEK293 cells in a 96-well plate and transfect with the NanoLuc®-KRAS G12C vector.
-
After 24 hours, prepare serial dilutions of inhibitor 35.
-
Add the fluorescent tracer to the cells, followed by the inhibitor dilutions.
-
Incubate for a specified time (e.g., 2 hours) at 37°C in a CO2 incubator.
-
Add the NanoBRET® substrate.
-
Read both the bioluminescent (donor) and fluorescent (acceptor) signals on a plate reader.
-
Calculate the NanoBRET™ ratio and determine the cellular IC50.
Cellular Viability Assay
This assay determines the effect of the inhibitor on the proliferation and viability of cancer cell lines.
Materials:
-
KRAS G12C mutant (e.g., NCI-H358) and KRAS wild-type (e.g., A549) cancer cell lines
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of inhibitor 35 for 72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate as required.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Normalize the data to vehicle-treated controls and calculate the GI50 (concentration for 50% growth inhibition).
Conclusion
This compound represents a significant advancement in the targeted therapy of KRAS-mutant cancers. Its potent and selective inhibition of the KRAS G12C oncoprotein provides a promising avenue for treating patients with tumors harboring this specific mutation. The data and protocols presented in this whitepaper offer a comprehensive guide for researchers and drug development professionals working in this exciting and rapidly evolving field. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. WO2024036270A1 - Kras inhibitors - Google Patents [patents.google.com]
Technical Guide: Binding Affinity and Kinetics of a Representative KRAS G12C Covalent Inhibitor (Inhibitor 35)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity and kinetics of a representative potent and selective covalent inhibitor of KRAS G12C, herein referred to as "Inhibitor 35." The data and methodologies presented are a composite based on publicly available information for well-characterized KRAS G12C inhibitors, reflecting typical properties and experimental approaches used in their evaluation.
Introduction to KRAS G12C Inhibition
The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in signaling pathways controlling cell growth, proliferation, and survival.[1] Mutations in KRAS are among the most common drivers of human cancers. The G12C mutation, where glycine at position 12 is substituted with cysteine, is particularly prevalent in non-small cell lung cancer.[1] This mutation creates a reactive cysteine residue that can be targeted by covalent inhibitors.
Covalent KRAS G12C inhibitors typically form an irreversible bond with the mutant cysteine, locking the protein in an inactive, GDP-bound state.[1] This prevents the exchange of GDP for GTP, thereby inhibiting downstream signaling through pathways such as the MAPK and PI3K-AKT cascades.[2] The efficacy of these inhibitors is determined by both their non-covalent binding affinity (KI) and the rate of covalent bond formation (kinact). The overall efficiency of covalent modification is often expressed as the second-order rate constant kinact/KI.
Quantitative Binding Affinity and Kinetic Data
The following tables summarize the typical binding affinity and kinetic parameters for a potent and selective KRAS G12C inhibitor like "Inhibitor 35." These values are representative of compounds that have demonstrated significant preclinical and clinical activity.
Table 1: Binding Affinity of Inhibitor 35 for KRAS G12C
| Parameter | Value | Method | Description |
| KD (nM) | ~1-10 | Surface Plasmon Resonance (SPR) | Dissociation constant for the initial non-covalent binding event. A lower KD indicates higher affinity. |
| IC50 (nM) | ~1-50 | Biochemical Assay (e.g., TR-FRET) | Concentration of the inhibitor required to reduce the activity of KRAS G12C by 50%. |
Table 2: Binding Kinetics of Inhibitor 35 with KRAS G12C
| Parameter | Value | Method | Description |
| kon (M-1s-1) | 105 - 106 | Surface Plasmon Resonance (SPR) | Association rate constant for the initial non-covalent binding. |
| koff (s-1) | 10-2 - 10-3 | Surface Plasmon Resonance (SPR) | Dissociation rate constant for the initial non-covalent complex. |
| KI (μM) | ~1-10 | Biochemical Assay | Inhibition constant for the initial reversible binding step. |
| kinact (s-1) | ~0.05 - 0.2 | Biochemical Assay | Maximum rate of covalent inactivation at saturating inhibitor concentrations. |
| kinact/KI (M-1s-1) | 104 - 105 | Biochemical Assay | Second-order rate constant representing the overall efficiency of covalent modification. |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the binding affinity and kinetics of KRAS G12C inhibitors are provided below.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding and dissociation of molecules. It provides quantitative information on binding affinity (KD), as well as association (kon) and dissociation (koff) rates.
Methodology:
-
Immobilization:
-
Recombinant human KRAS G12C protein (GDP-bound) is immobilized on a sensor chip (e.g., CM5) via amine coupling.
-
The protein is typically diluted in a low pH buffer (e.g., 10 mM sodium acetate, pH 4.5) to a concentration of 25-50 µg/mL.
-
The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The KRAS G12C protein solution is injected over the activated surface until the desired immobilization level is reached (typically 2000-4000 Resonance Units).
-
Remaining active sites on the chip are blocked by injecting ethanolamine.
-
A reference flow cell is prepared similarly but without protein immobilization to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
A running buffer (e.g., HBS-EP+ buffer containing 0.05% P20 surfactant) is continuously flowed over the sensor surface.
-
"Inhibitor 35" is prepared in a series of concentrations in the running buffer. The concentration range should span at least 10-fold above and below the expected KD.
-
Each concentration of the inhibitor is injected over the KRAS G12C and reference surfaces for a defined association time, followed by an injection of running buffer for a defined dissociation time.
-
The binding response is recorded as a sensorgram (Resonance Units vs. time).
-
-
Data Analysis:
-
The reference sensorgram is subtracted from the active surface sensorgram to obtain the specific binding signal.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters kon and koff.
-
The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Biochemical Potency
TR-FRET assays are commonly used to measure the inhibition of protein-protein interactions or enzymatic activity in a high-throughput format. For KRAS G12C, a common application is to measure the inhibition of the interaction between KRAS G12C and its effector protein, RAF1.
Methodology:
-
Reagents:
-
GST-tagged RAF1-RBD (RAS binding domain) labeled with a donor fluorophore (e.g., terbium cryptate).
-
Biotinylated His-tagged KRAS G12C (GDP-bound) labeled with an acceptor fluorophore (e.g., d2).
-
Streptavidin-XL665 as a secondary acceptor.
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.01% BSA, 0.005% Tween-20).
-
-
Assay Procedure:
-
"Inhibitor 35" is serially diluted in assay buffer containing a low percentage of DMSO.
-
A pre-mixture of biotin-KRAS G12C and streptavidin-XL665 is prepared and incubated.
-
The inhibitor dilutions are added to the wells of a low-volume 384-well plate.
-
The biotin-KRAS G12C/streptavidin-XL665 mixture is added to the wells containing the inhibitor and incubated for a defined period (e.g., 60 minutes) to allow for inhibitor binding.
-
The GST-RAF1-RBD-terbium solution is then added to all wells to initiate the binding reaction.
-
The plate is incubated for another period (e.g., 60 minutes) at room temperature.
-
-
Data Acquisition and Analysis:
-
The TR-FRET signal is read on a plate reader capable of time-resolved fluorescence detection, with excitation at 337 nm and emission at 620 nm (terbium) and 665 nm (d2).
-
The ratio of the emission at 665 nm to that at 620 nm is calculated.
-
The data is normalized to positive (no inhibitor) and negative (no KRAS) controls.
-
The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.
-
Mass Spectrometry-Based Assay for Covalent Modification Kinetics
This assay directly measures the rate of covalent bond formation between the inhibitor and KRAS G12C by monitoring the disappearance of the unmodified protein and the appearance of the inhibitor-protein adduct over time.
Methodology:
-
Reaction Setup:
-
Recombinant KRAS G12C (GDP-bound) is incubated with varying concentrations of "Inhibitor 35" in a suitable reaction buffer at a controlled temperature.
-
Aliquots of the reaction are taken at different time points.
-
-
Sample Quenching and Preparation:
-
The reaction in each aliquot is quenched by adding a solution that stops the reaction, such as a strong acid (e.g., formic acid) or a reducing agent if applicable.
-
The protein samples are desalted and prepared for mass spectrometry analysis, for example, by using a C4 ZipTip.
-
-
LC-MS Analysis:
-
The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS).
-
The intact mass of the unmodified KRAS G12C and the covalent adduct with "Inhibitor 35" are monitored.
-
-
Data Analysis:
-
The percentage of modified protein at each time point and for each inhibitor concentration is calculated from the relative peak areas of the unmodified and modified protein in the mass spectra.
-
The observed rate of modification (kobs) for each inhibitor concentration is determined by fitting the data to a single exponential equation.
-
The kinact and KI values are then determined by plotting the kobs values against the inhibitor concentration and fitting the data to the Michaelis-Menten equation for irreversible inhibitors: kobs = kinact * [I] / (KI + [I])
-
Signaling Pathways and Experimental Workflows
Visual representations of the KRAS signaling pathway and the experimental workflows are provided below using the DOT language for Graphviz.
Caption: KRAS G12C Signaling Pathway and Mechanism of Inhibition.
References
In-Depth Technical Guide: Structural Biology of the KRAS G12C Inhibitor Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a small GTPase, is a critical node in cellular signaling pathways that regulate cell growth, differentiation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of well-defined binding pockets.
The discovery of a specific mutation, G12C (a glycine-to-cysteine substitution at codon 12), has been a watershed moment in KRAS-targeted therapy. This mutation introduces a reactive cysteine residue that can be covalently targeted by small molecule inhibitors. This guide provides a detailed technical overview of the structural biology of KRAS G12C in complex with a new class of covalent inhibitors.
While a compound designated "KRAS G12C inhibitor 35" (also known as GH35) has been identified in patent literature (CN112920183A) and is listed in the NCI Drug Dictionary, detailed public data on its structural and biochemical properties are limited. Therefore, this guide will focus on the extensively characterized and FDA-approved KRAS G12C inhibitor, Sotorasib (AMG 510) , as a representative example of this inhibitor class. The principles of binding, mechanism of action, and experimental characterization detailed herein are broadly applicable to other covalent inhibitors targeting the KRAS G12C mutant.
KRAS Signaling Pathway and Mechanism of Action of Sotorasib
KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] In its active state, KRAS engages with downstream effector proteins, such as RAF and PI3K, to initiate signaling cascades like the MAPK and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[2] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to an accumulation of the active GTP-bound state and constitutive downstream signaling.[3]
Sotorasib is a first-in-class, orally bioavailable small molecule that selectively and irreversibly inhibits KRAS G12C.[1][4] Its mechanism of action relies on the covalent modification of the mutant cysteine residue at position 12.[2] Sotorasib specifically binds to a transient pocket, known as the Switch-II pocket (SII-P), which is accessible only in the inactive, GDP-bound conformation of KRAS G12C.[1] By forming a covalent bond with Cys12, sotorasib traps the KRAS G12C protein in its inactive state, preventing the exchange of GDP for GTP and thereby blocking downstream oncogenic signaling.[1][4]
Quantitative Data for Sotorasib-KRAS G12C Interaction
The potency and efficacy of sotorasib have been quantified through various biochemical and cellular assays. The following tables summarize key data from preclinical studies.
| Biochemical Assay | Sotorasib IC50 (µM) | Reference |
| p-ERK Inhibition (KRAS G12C cell lines) | ~0.03 | [5] |
| Cellular Assay | Cell Line | Sotorasib IC50 (µM) | Reference |
| Cell Viability | MIA PaCa-2 (Pancreatic) | 0.009 | [6] |
| Cell Viability | NCI-H358 (NSCLC) | 0.006 | [6] |
| Cell Viability | Various KRAS G12C cell lines | 0.004 - 0.032 | [5][7] |
| Cell Viability | Non-KRAS mutant cell lines | >7.5 | [5] |
Experimental Protocols
X-ray Co-crystallization of Sotorasib with KRAS G12C
The high-resolution crystal structure of sotorasib in complex with KRAS G12C (PDB ID: 6OIM) has been instrumental in understanding its mechanism of action. The general protocol for obtaining such a co-crystal structure is as follows:
-
Protein Expression and Purification: A "cysteine-light" construct of human KRAS (residues 1-169) with the G12C mutation and additional mutations (C51S, C80L, C118S) to remove other surface cysteines is expressed in E. coli. The protein is purified to homogeneity using standard chromatography techniques.
-
Complex Formation: The purified KRAS G12C protein is incubated with a molar excess of sotorasib to ensure complete covalent modification of the Cys12 residue.
-
Crystallization: The KRAS G12C-sotorasib complex is crystallized using vapor diffusion methods. This typically involves mixing the protein-ligand complex with a precipitant solution and allowing it to equilibrate against a reservoir of the precipitant.
-
Data Collection and Structure Determination: The resulting crystals are cryo-cooled and subjected to X-ray diffraction. The diffraction data are processed, and the structure is solved by molecular replacement using a known KRAS structure as a search model. The final structure is refined to yield a high-resolution model of the complex.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are commonly used to study the interaction of KRAS with its binding partners and the effect of inhibitors on these interactions. A typical TR-FRET assay to measure the inhibition of the KRAS-cRAF interaction involves the following steps:
-
Reagents:
-
GDP-loaded KRAS G12C protein tagged with a FRET donor (e.g., Terbium-labeled antibody against a protein tag).
-
The Ras-binding domain (RBD) of cRAF tagged with a FRET acceptor (e.g., a fluorescently labeled antibody against a protein tag).
-
Guanine nucleotide exchange factor (GEF), such as SOS1, to facilitate the exchange of GDP for GTP.
-
GTP.
-
Test inhibitor (e.g., sotorasib).
-
-
Assay Procedure:
-
GDP-loaded KRAS G12C is incubated with the test inhibitor.
-
SOS1 and GTP are added to initiate nucleotide exchange, leading to the formation of active GTP-bound KRAS G12C.
-
The RBD of cRAF is then added to the reaction mixture.
-
After incubation, the FRET donor and acceptor are added.
-
-
Detection: The TR-FRET signal is measured on a plate reader. A high FRET signal indicates a close proximity between KRAS and cRAF (i.e., binding), while a low signal indicates inhibition of this interaction by the test compound. The IC50 value can be determined by measuring the FRET signal at various inhibitor concentrations.
Conclusion
The development of covalent inhibitors targeting KRAS G12C, exemplified by sotorasib, represents a landmark achievement in oncology drug discovery. The structural and biochemical understanding of the sotorasib-KRAS G12C complex has not only provided a new therapeutic option for patients with KRAS G12C-mutated cancers but has also paved the way for the development of next-generation pan-RAS inhibitors. The data and experimental approaches outlined in this guide provide a framework for the continued investigation and development of novel therapeutics targeting this critical oncogene.
References
- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 5. Sotorasib: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of a Novel KRAS G12C Inhibitor: A Technical Overview
This guide provides a detailed overview of the preclinical evaluation of a representative KRAS G12C inhibitor, based on publicly available data for compounds in development. The information presented herein is a composite representation derived from multiple sources to illustrate the typical data and methodologies involved in the preclinical assessment of this class of therapeutic agents.
Introduction to KRAS G12C Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer.[1][2] The G12C mutation, a substitution of glycine to cysteine at codon 12, locks the KRAS protein in an active, GTP-bound state, leading to constitutive activation of downstream signaling pathways that drive tumor cell proliferation and survival.[3] These pathways primarily include the MAPK (RAF/MEK/ERK) and PI3K/AKT/mTOR cascades.[1][3]
KRAS G12C inhibitors are a class of targeted therapies that covalently bind to the mutant cysteine residue, trapping the KRAS protein in its inactive, GDP-bound state.[1][4] This prevents downstream signaling and inhibits tumor growth.[5] This document outlines the typical preclinical data and experimental protocols used to characterize the efficacy and mechanism of action of these inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data from the preclinical evaluation of representative KRAS G12C inhibitors.
Table 1: In Vitro Cellular Proliferation
This table presents the half-maximal inhibitory concentration (IC50) values of various KRAS G12C inhibitors in different cancer cell lines harboring the KRAS G12C mutation. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | Inhibitor | IC50 (nM) |
| NCI-H358 | NSCLC | MRTX-1257 | Low nM range[6] |
| NCI-H358 | NSCLC | AMG-510 | Low nM range[6] |
| NCI-H23 | NSCLC | Compound [I] | 1300[7] |
| NCI-H358 | NSCLC | Compound [I] | 500[7] |
| Human KRAS G12C Mutant Lung Cancer Cell Lines (Panel) | NSCLC | MRTX-1257 | 0.1 - 356[8] |
| Human KRAS G12C Mutant Lung Cancer Cell Lines (Panel) | NSCLC | AMG-510 | 0.3 - 2534[8] |
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
This table summarizes the tumor growth inhibition (TGI) observed in mouse xenograft models implanted with KRAS G12C mutant human cancer cell lines and treated with a KRAS G12C inhibitor.
| Xenograft Model | Inhibitor | Dose | TGI (%) |
| NCI-H358 | Compound [I] | 15 mg/kg | ~50%[7] |
| MIA PaCa-2 | BI 1823911 | 60 mg/kg | Similar to competitor compounds[9] |
| NSCLC/CRC CDX or PDX models | BI 1823911 | 60 mg/kg daily | Comparable to AMG 510 and MRTX849[9] |
Table 3: Pharmacokinetic Properties
This table outlines key pharmacokinetic parameters for representative KRAS G12C inhibitors.
| Inhibitor | Parameter | Value | Species |
| Sotorasib (AMG 510) | Half-life | 5.5 hours | Human[10] |
| Adagrasib (MRTX849) | Brain-to-Plasma Ratio (in Abcb1a/b-/- mice) | 33-fold increase vs. wild-type | Mouse[11] |
| Adagrasib (MRTX849) | Brain-to-Plasma Ratio (in Abcb1a/b;Abcg2-/- mice) | 55-fold increase vs. wild-type | Mouse[11] |
Experimental Protocols
This section details the methodologies for key experiments performed during the preclinical evaluation of KRAS G12C inhibitors.
Cell Viability/Proliferation Assay
This assay determines the potency of the inhibitor in suppressing the growth of cancer cells.
-
Cell Lines: A panel of human cancer cell lines with the KRAS G12C mutation (e.g., NCI-H358, NCI-H23) and KRAS wild-type cell lines for selectivity assessment.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of the KRAS G12C inhibitor or vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The absorbance or luminescence is measured using a plate reader.
-
The data is normalized to the vehicle-treated controls, and IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
-
Western Blotting for Target Engagement and Pathway Modulation
Western blotting is used to confirm that the inhibitor is hitting its target (KRAS G12C) and modulating the downstream signaling pathways.
-
Procedure:
-
KRAS G12C mutant cells are treated with the inhibitor at various concentrations and for different durations.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total KRAS, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the levels of p-ERK and p-AKT indicates successful inhibition of the KRAS signaling pathway.[7]
-
In Vivo Xenograft Studies
Xenograft studies in immunodeficient mice are conducted to evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Procedure:
-
KRAS G12C mutant human tumor cells (e.g., NCI-H358) are subcutaneously injected into the flank of the mice.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
The treatment group receives the KRAS G12C inhibitor orally or via another appropriate route of administration at a specified dose and schedule. The control group receives the vehicle.
-
Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, the tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., western blotting for p-ERK).
-
Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the KRAS G12C signaling pathway and a typical preclinical evaluation workflow.
Caption: KRAS G12C Signaling Pathway and Point of Inhibition.
References
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel KRAS(G12C) inhibitor shows efficacy in models of KRAS-mutant NSCLC | BioWorld [bioworld.com]
- 8. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
An In-depth Technical Guide to KRAS G12C Inhibitor Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms and methodologies used to assess the cellular target engagement of KRAS G12C inhibitors. The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein, and the G12C mutation is a key driver in several cancers. The development of covalent inhibitors specifically targeting this mutant has marked a significant breakthrough in oncology. This document details the underlying signaling pathways, experimental protocols for measuring target engagement, and quantitative data for representative inhibitors.
The KRAS G12C Signaling Pathway and Inhibitor Mechanism of Action
KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1][2] The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation.[3] This results in the persistent stimulation of downstream pro-proliferative and survival pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.[3][4][5]
KRAS G12C covalent inhibitors are designed to specifically bind to the mutant cysteine residue at position 12.[4] A key feature of these inhibitors is their preference for the inactive, GDP-bound conformation of KRAS G12C.[1][4] By forming a covalent bond, they trap the protein in this inactive state, preventing the exchange of GDP for GTP and thereby blocking downstream signaling.[1][4]
Quantitative Assessment of Target Engagement
The efficacy of a KRAS G12C inhibitor is directly related to its ability to engage its target within the complex cellular environment. Several techniques are employed to quantify this engagement. Below is a summary of key quantitative data for representative KRAS G12C inhibitors.
| Inhibitor | Cell Line | Assay Type | Metric | Value | Reference |
| ARS-1620 | H358 | Proliferation | IC50 | ~1 µM | [6] |
| ARS-853 | H358 | pERK Inhibition | IC50 | ~1.1 µM | [7] |
| ARS-1620 | H358 | pERK Inhibition | IC50 | ~0.21 µM | [7] |
| Compound 1 | H358 | Cellular Target Occupancy | IC50 | 1.8 µM (4h treatment) | [8] |
| Sotorasib (AMG 510) | NSCLC Patients | Clinical Trial (Phase I/II) | Objective Response Rate (ORR) | 31% | [9] |
| Sotorasib (AMG 510) | CRC Patients | Clinical Trial (Phase I/II) | Objective Response Rate (ORR) | 7% | [9] |
| Adagrasib (MRTX849) | NSCLC Patients | Clinical Trial (Phase I/II) | Objective Response Rate (ORR) | 45% | [9] |
| Adagrasib (MRTX849) | CRC Patients | Clinical Trial (Phase I/II) | Objective Response Rate (ORR) | 17% | [9] |
| LY3537982 | NSCLC Patients (KRASi naive) | Clinical Trial (Phase 1a/1b) | Objective Response Rate (ORR) | 38% | [10] |
| LY3537982 | Pancreatic Cancer Patients | Clinical Trial (Phase 1a/1b) | Objective Response Rate (ORR) | 42% | [10] |
Experimental Protocols for Target Engagement
Detailed methodologies are crucial for the accurate assessment of inhibitor performance. The following sections provide protocols for key experiments.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.[11][12]
Protocol:
-
Cell Culture and Treatment:
-
Culture KRAS G12C mutant cells (e.g., H358, MIA PaCa-2) to ~80% confluency.
-
Harvest and resuspend cells in a suitable buffer (e.g., PBS) to a concentration of 1-5 x 10^6 cells/mL.
-
Aliquot cell suspension and treat with the KRAS G12C inhibitor at various concentrations or a DMSO vehicle control. Incubate at 37°C for 1 hour.[11]
-
-
Thermal Challenge:
-
Transfer the treated cell suspensions to PCR tubes or a 384-well PCR plate.
-
Heat the samples for 3-5 minutes across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) using a thermocycler.[11]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells to release intracellular proteins. A common method is three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
To remove aggregated proteins, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Quantification of Soluble KRAS:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of soluble KRAS G12C in each sample using a quantitative protein detection method such as Western Blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the relative amount of soluble KRAS G12C as a function of temperature for both inhibitor-treated and control samples.
-
A shift in the melting curve to higher temperatures for the inhibitor-treated samples indicates thermal stabilization and confirms target engagement.[13]
-
Western Blotting for Downstream Signaling
This method assesses target engagement indirectly by measuring the phosphorylation status of key downstream effectors of the KRAS pathway, such as ERK. A reduction in phosphorylated ERK (pERK) indicates successful inhibition of the pathway.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Seed KRAS G12C mutant cells and grow to 70-80% confluency.
-
Treat cells with the KRAS G12C inhibitor at desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. A decrease in the pERK/total ERK ratio in inhibitor-treated cells compared to the control indicates target engagement and pathway inhibition.[15]
-
Mass Spectrometry-Based Proteomics
Mass spectrometry (MS) offers a highly sensitive and direct way to quantify target engagement by measuring the ratio of inhibitor-bound (alkylated) KRAS G12C to unbound (free) KRAS G12C.[16][17]
Protocol:
-
Sample Preparation:
-
Treat KRAS G12C mutant cells with the inhibitor.
-
Lyse the cells and extract total protein.
-
To prevent post-lysis binding, block all free cysteine residues with an alkylating agent like N-ethylmaleimide (NEM).
-
-
Protein Digestion:
-
Denature, reduce, and digest the proteins into smaller peptides using a protease such as trypsin.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the resulting peptides using liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry (MS/MS). The instrument will be set to specifically look for the peptide containing the Cys12 residue.
-
-
Data Analysis:
-
Identify the mass spectra corresponding to the unbound Cys12 peptide and the inhibitor-bound Cys12 peptide.
-
Quantify the peak areas for both peptide species.
-
Calculate the percentage of target occupancy using the formula:
-
% Occupancy = [Area(inhibitor-bound peptide) / (Area(inhibitor-bound peptide) + Area(unbound peptide))] * 100
-
-
This direct measurement provides a precise quantification of target engagement at the molecular level.
Conclusion
The assessment of target engagement is a critical component in the development of KRAS G12C inhibitors. The methodologies outlined in this guide, from cellular thermal shift assays to mass spectrometry and western blotting, provide a multi-faceted approach to confirm that these novel therapeutics are reaching and effectively modulating their intended target in a cellular context. A thorough understanding and application of these techniques are essential for advancing the next generation of KRAS-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 8. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. onclive.com [onclive.com]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to Cellular Pathways Modulated by KRAS G12C Inhibitors, with a Focus on the Investigational Agent GH35
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, acts as a key driver in numerous human cancers. The glycine-to-cysteine substitution at codon 12 (G12C) is one of the most prevalent KRAS mutations, particularly in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the shallow nature of its binding pockets. However, recent breakthroughs have led to the development of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C, representing a paradigm shift in the treatment of these malignancies.
This technical guide provides a comprehensive overview of the cellular pathways modulated by KRAS G12C inhibitors. While the primary focus is on the investigational inhibitor GH35, a novel, irreversible, and highly selective KRAS G12C inhibitor developed by Genhouse Bio, the limited availability of public data on this specific agent necessitates the use of data from the well-characterized, FDA-approved inhibitors sotorasib (AMG-510) and adagrasib (MRTX849) as representative examples of this class of drugs. This document will delve into their mechanism of action, the downstream signaling cascades they affect, quantitative data on their activity, and detailed protocols for key experimental assays used in their characterization.
Mechanism of Action of KRAS G12C Inhibitors
KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and the persistent stimulation of downstream pro-proliferative and survival signaling pathways.
KRAS G12C inhibitors are designed to exploit the unique cysteine residue present in the mutant protein. They form a covalent bond with this cysteine, trapping the KRAS G12C protein in its inactive, GDP-bound conformation. This prevents the exchange of GDP for GTP, thereby blocking the activation of downstream effector proteins and inhibiting oncogenic signaling.
Core Signaling Pathways Modulated by KRAS G12C Inhibitors
The primary signaling pathways downstream of KRAS that are inhibited by G12C-specific agents are the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathway.
MAPK/ERK Pathway
The MAPK pathway (also known as the RAS-RAF-MEK-ERK pathway) is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Upon activation, KRAS recruits and activates RAF kinases, which in turn phosphorylate and activate MEK kinases. MEK then phosphorylates and activates ERK (extracellular signal-regulated kinase), which translocates to the nucleus to regulate the activity of numerous transcription factors involved in cell cycle progression. Inhibition of KRAS G12C leads to a significant reduction in the phosphorylation of ERK (p-ERK), a key biomarker of pathway inhibition.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is another critical signaling network downstream of KRAS that governs cell growth, metabolism, and survival. Activated KRAS can bind to and activate the p110 catalytic subunit of PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates AKT, which then phosphorylates a multitude of substrates, including mTOR, to promote cell growth and inhibit apoptosis. The effect of KRAS G12C inhibitors on this pathway can be more variable compared to the MAPK pathway.
Quantitative Data on KRAS G12C Inhibitor Activity
Due to the limited public data on GH35, the following tables summarize the in vitro activity of sotorasib and adagrasib on cell viability and MAPK pathway inhibition in various KRAS G12C mutant cancer cell lines.
| Cell Line | Cancer Type | Sotorasib IC50 (µM) for Cell Viability | Reference |
| NCI-H358 | NSCLC | ~0.006 | [1] |
| MIA PaCa-2 | Pancreatic Cancer | ~0.009 | [1] |
| NCI-H23 | NSCLC | 0.6904 | [1] |
| Cell Line | Cancer Type | Adagrasib IC50 Range (nM) for Cell Viability (2D Culture) | Reference |
| Multiple KRAS G12C lines | Various | 10 - 973 | [2][3] |
| Inhibitor | Cell Line | Assay | IC50 for p-ERK Inhibition | Reference |
| Sotorasib | Multiple KRAS G12C lines | Western Blot | Not explicitly quantified as IC50 in this reference, but potent inhibition is shown. | [1] |
| Adagrasib | Not Specified | Biochemical Assay | 5 nM | [4] |
Mandatory Visualizations
Caption: KRAS G12C Signaling and Inhibition by GH35.
Caption: Western Blot Workflow for p-ERK Analysis.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of KRAS G12C inhibitors are provided below.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
96-well opaque-walled multiwell plates
-
GH35 (or other KRAS G12C inhibitor) and vehicle control (e.g., DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of GH35 in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of GH35 or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the logarithm of the drug concentration and fitting the data to a four-parameter dose-response curve.
Western Blotting for Phospho-ERK (p-ERK) Analysis
This technique is used to detect the levels of phosphorylated ERK, a key downstream effector of the KRAS pathway, to assess the inhibitory activity of compounds like GH35.
Materials:
-
KRAS G12C mutant cancer cell lines
-
6-well plates
-
GH35 (or other KRAS G12C inhibitor) and vehicle control
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of GH35 or vehicle control for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK as a loading control.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.
AlphaLISA® KRAS G12C/SOS1 Binding Assay
This is a high-throughput, no-wash immunoassay to screen for inhibitors of the KRAS G12C interaction with its guanine nucleotide exchange factor, SOS1.
Materials:
-
AlphaLISA® KRAS G12C/SOS1 Binding Kit (containing biotinylated KRAS G12C, acceptor bead-conjugated SOS1, and streptavidin donor beads)
-
GH35 (or other test compounds)
-
Assay buffer
-
384-well microplates
-
Alpha-enabled microplate reader
Protocol:
-
Prepare serial dilutions of GH35 in the assay buffer.
-
Add a fixed concentration of biotinylated KRAS G12C and acceptor bead-conjugated SOS1 to the wells of a 384-well plate.
-
Add the diluted GH35 or vehicle control to the wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Add streptavidin donor beads to all wells under subdued lighting.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an Alpha-enabled microplate reader at an excitation of 680 nm and emission of 615 nm.
-
A decrease in the AlphaLISA signal indicates inhibition of the KRAS G12C/SOS1 interaction. Calculate IC50 values as described for the cell viability assay.[5][6]
Conclusion and Future Directions
The development of covalent KRAS G12C inhibitors, including the investigational agent GH35, marks a significant advancement in the treatment of KRAS-driven cancers. These inhibitors effectively block the constitutively active mutant protein, leading to the downregulation of critical oncogenic signaling pathways, primarily the MAPK/ERK cascade. The quantitative data from well-characterized inhibitors like sotorasib and adagrasib demonstrate their potency and selectivity in vitro.[1][3]
The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of novel KRAS G12C inhibitors. Key assays such as cell viability, Western blotting for downstream signaling modulation, and biochemical interaction assays are essential for characterizing the efficacy and mechanism of action of these compounds.
Despite the promise of monotherapy, acquired resistance remains a significant challenge. Future research will likely focus on combination strategies to overcome resistance mechanisms, such as co-targeting upstream activators (e.g., SHP2, EGFR) or downstream effectors (e.g., MEK). Furthermore, as more preclinical and clinical data for emerging inhibitors like GH35 become available, a more direct and detailed understanding of their specific cellular effects will be possible, further refining our therapeutic strategies against KRAS G12C-mutant cancers.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. revvity.com [revvity.com]
- 6. m.youtube.com [m.youtube.com]
In Vitro Potency of a Representative KRAS G12C Inhibitor: A Technical Guide
Disclaimer: The specific designation "KRAS G12C inhibitor 35" does not correspond to a widely recognized compound in the provided search results. This technical guide synthesizes data and methodologies for well-characterized KRAS G12C inhibitors, such as MRTX849 (adagrasib) and AMG510 (sotorasib), to serve as a representative example for researchers, scientists, and drug development professionals.
The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is a pivotal signaling protein, and mutations in the KRAS gene are among the most common drivers of human cancers. The G12C mutation, where glycine at codon 12 is substituted with cysteine, is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer. This mutation locks KRAS in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and survival. The development of covalent inhibitors that specifically target the cysteine residue of KRAS G12C has marked a significant breakthrough in oncology. These inhibitors bind to the inactive, GDP-bound form of KRAS G12C, preventing its activation and subsequent downstream signaling.
Quantitative In Vitro Potency
The in vitro potency of KRAS G12C inhibitors is evaluated through a variety of biochemical and cell-based assays. These assays are crucial for determining the inhibitor's affinity, selectivity, and functional effects on the target protein and cancer cells.
| Assay Type | Inhibitor | Target | Metric | Value | Reference Cell Line(s) |
| Biochemical Assays | |||||
| Binding Affinity | MRTX849 | KRAS G12C | K D | 9.59 nM | N/A |
| Binding Affinity | AMG510 | KRAS G12C | K D | 220 nM | N/A |
| Nucleotide Exchange | MRTX1133 | KRAS G12D | IC 50 | 0.14 nM | N/A |
| Nucleotide Exchange | MRTX1133 | KRAS WT | IC 50 | 5.37 nM | N/A |
| Nucleotide Exchange | MRTX1133 | KRAS G12C | IC 50 | 4.91 nM | N/A |
| Nucleotide Exchange | MRTX1133 | KRAS G12V | IC 50 | 7.64 nM | N/A |
| Nucleotide Exchange | AMG510 | KRAS G12C | IC 50 | 8.88 nM | N/A |
| Cell-Based Assays | |||||
| p-ERK Inhibition | Compound 2 | KRAS G12C | IC 50 | 58 µM | MIA PaCa-2 |
| Cell Proliferation | MRTX849 | KRAS G12C | IC 50 | < 100 nmol/L | Various G12C lines |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of inhibitor potency.
Biochemical Assays
1. Biochemical Competition-Based Binding Assay:
This assay quantifies the binding affinity (K D ) of an inhibitor to the KRAS protein. It often utilizes a DNA-tagged KRAS protein that is captured on magnetic beads via a specific ligand. The inhibitor is then introduced in varying concentrations to compete with the capture ligand for binding to the KRAS protein. The amount of bound, DNA-tagged KRAS is quantified using qPCR. A lower amount of detected KRAS indicates stronger binding of the inhibitor.[1]
2. Nucleotide Exchange Assay:
This assay measures the inhibitor's ability to block the exchange of GDP for GTP, a critical step in KRAS activation. The assay can be performed using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). In this setup, a fluorescently labeled GTP analog and a KRAS-binding protein tagged with a FRET partner are used. Inhibition of nucleotide exchange by the compound results in a decrease in the FRET signal, from which an IC 50 value can be determined.[2][3]
Cell-Based Assays
1. ERK Phosphorylation (p-ERK) Assay:
This assay assesses the inhibitor's effect on the downstream signaling cascade of KRAS. Cancer cell lines harboring the KRAS G12C mutation (e.g., MIA PaCa-2) are treated with the inhibitor for a specified period. Following treatment, the cells are lysed, and the levels of phosphorylated ERK (p-ERK), a key downstream effector, are measured using methods like Western blotting or immunoassays (e.g., MSD). A reduction in p-ERK levels indicates successful inhibition of the KRAS pathway.[4][5]
2. Cell Proliferation Assay (e.g., CellTiter-Glo):
This assay determines the inhibitor's ability to suppress the growth of cancer cells. KRAS G12C mutant cell lines are seeded in multi-well plates and treated with a range of inhibitor concentrations. After a set incubation period (e.g., 72 hours), cell viability is measured using a luminescent assay like CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells. The resulting dose-response curve is used to calculate the IC 50 value for cell growth inhibition.[4]
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the mechanism of action and the evaluation process, the following diagrams are provided.
References
Early ADME Properties of KRAS G12C Inhibitor 35: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early absorption, distribution, metabolism, and excretion (ADME) properties of the KRAS G12C inhibitor designated as compound 35, a key molecule in the discovery of the clinical candidate AZD4747. The following sections detail the available quantitative data, the experimental methodologies employed in its characterization, and visualizations of relevant biological and experimental frameworks.
Core Data Summary
The early assessment of compound 35 focused on key in vitro ADME parameters to evaluate its potential as a drug candidate. The data, presented in Table 1, highlights its metabolic stability and cell permeability characteristics in comparison to a related analogue.
| Compound | Biochemical Potency (IC50, nM) | Human Intrinsic Clearance (Clint) | MDCK Efflux Ratio | Primary Metabolism Route (Rodent vs. Human) |
| 34 (Nitrile analogue) | Potent | Low | 6.5 | Not specified |
| 35 (Acetylene isostere) | Maintained Potency | Lowered | Lowered | GSH addition (major in rodents, minor in human hepatocytes)[1] |
Table 1: Comparative in vitro ADME and potency data for KRAS G12C inhibitor 35 and its nitrile analogue 34.[1]
Experimental Protocols
The characterization of compound 35 involved standard in vitro assays to predict its in vivo pharmacokinetic behavior. The methodologies for these key experiments are detailed below.
Metabolic Stability Assessment
The metabolic stability of compound 35 was evaluated using liver microsomes and hepatocytes from different species, including human, rat, and mouse.
Objective: To determine the intrinsic clearance (Clint) of the compound, predicting its rate of metabolism in the liver.
Methodology:
-
Incubation: Compound 35 was incubated at a fixed concentration with a suspension of liver microsomes or hepatocytes, supplemented with necessary cofactors (e.g., NADPH for microsomal assays).
-
Time Points: Aliquots of the incubation mixture were taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction in the aliquots was stopped by adding a quenching solution, typically containing a protein precipitating agent like acetonitrile.
-
Analysis: The concentration of the remaining parent compound (compound 35) in each aliquot was quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The rate of disappearance of the compound was used to calculate the in vitro half-life (t½) and subsequently the intrinsic clearance (Clint).
Metabolite identification studies were also performed, which revealed that glutathione (GSH) conjugation is a primary metabolic pathway in rodents, but less significant in human hepatocytes.[1]
Cell Permeability and Efflux Assay
To assess the potential for oral absorption and blood-brain barrier penetration, the permeability of compound 35 was evaluated using a Madin-Darby Canine Kidney (MDCK) cell line.
Objective: To measure the bidirectional permeability of the compound across a cell monolayer and to determine if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture: MDCK cells were cultured on semi-permeable filter plates to form a confluent monolayer, mimicking a biological barrier.
-
Apical to Basolateral (A-B) Permeability: Compound 35 was added to the apical (top) side of the monolayer, and its appearance on the basolateral (bottom) side was measured over time.
-
Basolateral to Apical (B-A) Permeability: The experiment was reversed, with the compound added to the basolateral side and its transport to the apical side measured.
-
Sample Analysis: The concentration of compound 35 in the receiver compartments was determined by LC-MS.
-
Efflux Ratio Calculation: The efflux ratio was calculated as the ratio of the B-A apparent permeability (Papp) to the A-B Papp. An efflux ratio significantly greater than 1 suggests that the compound is actively transported out of the cells. For compound 35, the introduction of an acetylene group as an isostere for the nitrile in compound 34 successfully lowered the efflux ratio.[1]
Visualizations
The following diagrams illustrate the relevant biological pathway and a typical experimental workflow for evaluating KRAS G12C inhibitors.
Caption: KRAS G12C signaling pathway and the mechanism of action for inhibitor 35.
Caption: A typical workflow for early in vitro ADME profiling of a drug candidate.
References
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of KRAS G12C Inhibitor 35
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The G12C mutation, where glycine at codon 12 is replaced by cysteine, is a common driver mutation in non-small cell lung cancer, colorectal cancer, and other solid tumors.[1][2] This mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to aberrant downstream signaling through pathways such as the MAPK and PI3K-AKT cascades, ultimately driving cell proliferation and survival.[3][4][5]
KRAS G12C inhibitors are a class of targeted therapies that covalently bind to the mutant cysteine residue, locking the protein in its inactive, GDP-bound state.[2] This application note provides a comprehensive set of protocols for the in vitro characterization of a novel KRAS G12C inhibitor, designated as "Inhibitor 35". The described assays are designed to assess the biochemical potency, cellular activity, and mechanism of action of this compound.
Biochemical Assays
Biochemical assays are essential for determining the direct inhibitory activity of Inhibitor 35 on the KRAS G12C protein. These assays are typically performed in a cell-free system using purified, recombinant proteins.
KRAS G12C Nucleotide Exchange Assay
This assay measures the ability of Inhibitor 35 to prevent the exchange of GDP for GTP, a critical step in KRAS activation.[3][6] A common method utilizes Homogeneous Time-Resolved Fluorescence (HTRF) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[7][8]
Experimental Protocol:
-
Reagents and Materials:
-
Recombinant human KRAS G12C protein
-
BODIPY-FL-GDP or other fluorescently labeled GDP
-
Guanosine triphosphate (GTP)
-
SOS1 (Son of Sevenless 1), a guanine nucleotide exchange factor (GEF)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
384-well low-volume white plates
-
Plate reader capable of HTRF/TR-FRET detection
-
-
Procedure:
-
Prepare a serial dilution of Inhibitor 35 in DMSO.
-
In a 384-well plate, add 2 µL of Inhibitor 35 dilution or DMSO (vehicle control).
-
Add 8 µL of a pre-incubated mix of KRAS G12C protein and fluorescently labeled GDP to each well. Incubate for 60 minutes at 25°C.
-
Initiate the exchange reaction by adding 10 µL of a solution containing SOS1 and a high concentration of unlabeled GTP.
-
Incubate for 30-60 minutes at 25°C.
-
Read the plate on a spectrofluorometer, measuring the fluorescence signal. A decrease in the FRET signal indicates inhibition of nucleotide exchange.
-
Calculate IC₅₀ values by fitting the data to a four-parameter logistic equation.
-
Data Presentation:
| Compound | Target | Assay Type | IC₅₀ (nM) |
| Inhibitor 35 | KRAS G12C | Nucleotide Exchange (HTRF) | Value |
| Control Inhibitor (e.g., Sotorasib) | KRAS G12C | Nucleotide Exchange (HTRF) | Value |
KRAS G12C GTP Binding Assay
This competitive binding assay directly measures the ability of Inhibitor 35 to compete with GTP for binding to the KRAS G12C protein.[9]
Experimental Protocol:
-
Reagents and Materials:
-
His-tagged recombinant human KRAS G12C protein
-
GTP-Red (or other fluorescently labeled GTP)
-
Anti-6His antibody labeled with a FRET donor (e.g., Europium cryptate)
-
Assay buffer
-
384-well low-volume white plates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Prepare a serial dilution of Inhibitor 35.
-
Dispense samples or standards into the assay plate.
-
Add the His-tagged KRAS G12C protein.
-
Add a pre-mixed solution of the anti-6His-Europium antibody and GTP-Red.
-
Incubate for the recommended time according to the assay kit manufacturer.
-
Read the HTRF signal. A decrease in signal indicates that the test compound is competing with GTP-Red for binding to KRAS G12C.
-
Determine the IC₅₀ value.
-
Data Presentation:
| Compound | Target | Assay Type | IC₅₀ (nM) |
| Inhibitor 35 | KRAS G12C | GTP Binding (HTRF) | Value |
| Control Inhibitor (e.g., Adagrasib) | KRAS G12C | GTP Binding (HTRF) | Value |
Cell-Based Assays
Cell-based assays are crucial for evaluating the activity of Inhibitor 35 in a more physiologically relevant context. These assays are typically performed using cancer cell lines harboring the KRAS G12C mutation.
Cell Viability and Proliferation Assay
This assay determines the effect of Inhibitor 35 on the growth and survival of KRAS G12C mutant cancer cells.
Experimental Protocol:
-
Reagents and Materials:
-
KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2)
-
KRAS wild-type cell line (e.g., A549) for selectivity assessment
-
Complete cell culture medium
-
Inhibitor 35
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
96-well clear or white-walled tissue culture plates
-
Incubator (37°C, 5% CO₂)
-
Plate reader (luminescence or fluorescence)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of Inhibitor 35 for 72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or fluorescence signal.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ values.
-
Data Presentation:
| Cell Line | KRAS Status | Assay Type | GI₅₀ (nM) |
| NCI-H358 | G12C | Cell Viability (72h) | Value |
| MIA PaCa-2 | G12C | Cell Viability (72h) | Value |
| A549 | Wild-Type | Cell Viability (72h) | Value |
Target Engagement Assay
A cellular thermal shift assay (CETSA) can be used to confirm that Inhibitor 35 directly binds to and stabilizes the KRAS G12C protein within intact cells.[7][10]
Experimental Protocol:
-
Reagents and Materials:
-
KRAS G12C mutant cell line
-
Inhibitor 35
-
PBS and lysis buffer with protease inhibitors
-
Equipment for heating cell lysates (e.g., PCR thermocycler)
-
Equipment for Western blotting (SDS-PAGE, transfer system, antibodies)
-
-
Procedure:
-
Treat cells with Inhibitor 35 or vehicle for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Divide the lysate into aliquots and heat them to a range of temperatures (e.g., 44-68°C) for 3 minutes.
-
Centrifuge the samples to pellet precipitated proteins.
-
Collect the supernatant and analyze the amount of soluble KRAS G12C protein by Western blotting.
-
Increased thermal stability of KRAS G12C in the presence of Inhibitor 35 indicates target engagement.
-
Data Presentation:
A table summarizing the melting temperature (Tm) shift of KRAS G12C in the presence and absence of Inhibitor 35.
| Condition | Target Protein | Melting Temperature (Tm) | ΔTm (°C) |
| Vehicle (DMSO) | KRAS G12C | Value | - |
| Inhibitor 35 (Concentration) | KRAS G12C | Value | Value |
Downstream Signaling Pathway Analysis
This assay evaluates the effect of Inhibitor 35 on the phosphorylation status of key downstream effectors in the KRAS signaling pathway, such as ERK and AKT, by Western blotting.[6][11]
Experimental Protocol:
-
Reagents and Materials:
-
KRAS G12C mutant cell line
-
Inhibitor 35
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-KRAS, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells and allow them to attach.
-
Starve the cells in serum-free medium overnight.
-
Treat with a serial dilution of Inhibitor 35 for 2-4 hours.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the inhibition of downstream signaling.
-
Data Presentation:
| Compound | Concentration (nM) | p-ERK Inhibition (%) | p-AKT Inhibition (%) |
| Inhibitor 35 | 10 | Value | Value |
| Inhibitor 35 | 100 | Value | Value |
| Inhibitor 35 | 1000 | Value | Value |
Visualizations
Signaling Pathway Diagram
Caption: KRAS G12C signaling pathway and the mechanism of action of Inhibitor 35.
Experimental Workflow Diagram
Caption: Workflow for the in vitro characterization of KRAS G12C Inhibitor 35.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Portico [access.portico.org]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drugging KRAS: current perspectives and state-of-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. revvity.com [revvity.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Xenograft Mouse Model for KRAS G12C Inhibitor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KRAS protein, a key signaling molecule in the RAS/MAPK pathway, is one of the most frequently mutated oncogenes in human cancers. The specific KRAS G12C mutation is a common driver in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors. The development of covalent inhibitors that specifically target the cysteine residue at position 12 of the mutated KRAS protein has marked a significant advancement in targeted cancer therapy. Preclinical evaluation of these inhibitors in robust animal models is a critical step in their development pipeline. Xenograft mouse models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone for assessing the in vivo efficacy, pharmacokinetics, and pharmacodynamics of novel KRAS G12C inhibitors.
This document provides detailed application notes and protocols for conducting xenograft mouse model studies to evaluate the antitumor activity of KRAS G12C inhibitors, using the well-characterized inhibitor Adagrasib (MRTX849) as a representative example.
KRAS G12C Signaling Pathway
The KRAS G12C mutation locks the KRAS protein in an active, GTP-bound state, leading to constitutive activation of downstream pro-proliferative and survival signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1] KRAS G12C inhibitors covalently bind to the mutant cysteine, trapping KRAS in its inactive GDP-bound state and thereby blocking downstream signaling.[1][2]
Experimental Protocols
Cell Lines and Culture
A variety of human cancer cell lines harboring the KRAS G12C mutation can be utilized for xenograft studies. The selection of the cell line can depend on the cancer type of interest.
Table 1: Commonly Used KRAS G12C Mutant Cell Lines
| Cell Line | Cancer Type |
| NCI-H358 | Non-Small Cell Lung Cancer |
| MIA PaCa-2 | Pancreatic Cancer |
| NCI-H2122 | Non-Small Cell Lung Cancer |
| LU99 | Non-Small Cell Lung Cancer |
| H23 | Non-Small Cell Lung Cancer |
Protocol 1: Cell Culture
-
Culture KRAS G12C mutant cells (e.g., NCI-H358) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
Prior to implantation, harvest cells using trypsin-EDTA, wash with phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of PBS and Matrigel at the desired concentration.
-
Perform a trypan blue exclusion assay to ensure cell viability is >95%.
Xenograft Mouse Model Establishment
Protocol 2: Subcutaneous Xenograft Implantation
-
Animals: Use immunodeficient mice, such as female athymic nude mice or NOD-SCID mice, aged 6-8 weeks.
-
Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the study.
-
Implantation:
-
Anesthetize the mouse using isoflurane or another appropriate anesthetic.
-
Inject 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Width^2 x Length) / 2.
-
-
Randomization: Once tumors reach an average volume of approximately 100-200 mm³, randomize mice into treatment and control groups.
Drug Formulation and Administration
Protocol 3: Adagrasib (MRTX849) Administration
-
Formulation: Adagrasib (MRTX849) can be formulated as a suspension in a vehicle such as 0.5% methylcellulose or in 10% Captisol with 50 mM citrate buffer (pH 5.0).[1]
-
Dosing:
-
Treatment Duration: Continue treatment for a predefined period, typically 21-28 days, or until tumors in the control group reach a predetermined endpoint size.
-
Monitoring: Monitor animal body weight and overall health status 2-3 times per week as an indicator of toxicity.
Data Presentation and Analysis
Tumor Growth Inhibition
The primary endpoint of a xenograft study is typically the assessment of tumor growth inhibition (TGI).
Table 2: Example of Tumor Growth Inhibition Data for Adagrasib (MRTX849) in a MIA PaCa-2 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle | - | 1500 ± 150 | - |
| Adagrasib | 10 | 800 ± 90 | 46.7 |
| Adagrasib | 30 | 350 ± 50 | 76.7 |
| Adagrasib | 100 | 100 ± 20 (regression) | >100 |
Note: Data are illustrative and based on reported preclinical findings for KRAS G12C inhibitors.[4]
Pharmacodynamic Analysis
To confirm target engagement and downstream pathway inhibition, tumors can be harvested at various time points after treatment for biomarker analysis.
Table 3: Pharmacodynamic Effects of Adagrasib (MRTX849) in H358 Xenografts [1]
| Treatment Group | Dose (mg/kg) | Time Post-Dose | % KRAS G12C Modification | p-ERK Inhibition (relative to control) |
| Vehicle | - | 6h | 0 | 100% |
| Adagrasib | 10 | 6h | ~40% | Significant Reduction |
| Adagrasib | 30 | 6h | ~70% | Strong Reduction |
| Adagrasib | 100 | 6h | >90% | Near-complete Inhibition |
Data adapted from Hallin et al., 2020.[1]
Experimental Workflow Visualization
The following diagram outlines the typical workflow for a xenograft study evaluating a KRAS G12C inhibitor.
Conclusion
The xenograft mouse model is an indispensable tool for the preclinical evaluation of KRAS G12C inhibitors. The protocols and data presentation formats outlined in this document provide a framework for conducting and interpreting these studies. Careful execution of these experiments, with attention to details such as cell line integrity, animal welfare, and appropriate pharmacodynamic endpoints, will yield robust and reliable data to inform the clinical development of novel KRAS G12C targeted therapies. The use of well-characterized inhibitors like Adagrasib (MRTX849) in these models has demonstrated significant tumor regression and has been instrumental in elucidating mechanisms of response and resistance.[1][2]
References
- 1. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1] This specific mutation, a glycine-to-cysteine substitution at codon 12, creates a unique cysteine residue that can be covalently targeted by small molecule inhibitors.[2] This has led to the development of a new class of drugs that lock the KRAS G12C protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways that drive tumor growth and proliferation.[3][4]
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of novel KRAS G12C inhibitors, using "inhibitor 35" as a representative candidate. The methodologies described are based on established biochemical and cell-based assays designed to identify and characterize potent and selective inhibitors.
KRAS G12C Signaling Pathway
The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[5] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to an accumulation of the active GTP-bound form and constitutive activation of downstream effector pathways.[6] The two primary signaling cascades activated by KRAS are the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway, both of which are critical for cell proliferation, survival, and differentiation.[4][7]
References
- 1. researchgate.net [researchgate.net]
- 2. KRasG12C inhibitors in clinical trials: a short historical perspective - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00096E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patient-Derived Organoid (PDO) Models in KRAS G12C Inhibitor Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that recapitulate the genetic and phenotypic characteristics of a patient's tumor.[1][2][3] This makes them a powerful preclinical model for testing the efficacy of targeted therapies, such as KRAS G12C inhibitors. The KRAS G12C mutation is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer.[2][4][5] The development of specific inhibitors targeting this mutation, such as Sotorasib and Adagrasib, has marked a significant advancement in precision oncology.[4][6] These application notes provide detailed protocols for utilizing PDOs to evaluate the efficacy of KRAS G12C inhibitors.
Signaling Pathways
The KRAS protein is a small GTPase that acts as a molecular switch in intracellular signaling. In its active GTP-bound state, KRAS activates downstream pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[6][7] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, locking it in a constitutively active state and leading to uncontrolled cell growth.[6] KRAS G12C inhibitors covalently bind to the mutant cysteine residue, trapping the protein in its inactive GDP-bound state and blocking downstream signaling.[6][8]
Caption: KRAS G12C Signaling Pathway and Inhibitor Action.
Experimental Protocols
Patient-Derived Organoid (PDO) Generation and Culture
This protocol outlines the establishment of PDOs from fresh tumor tissue.
Materials:
-
Fresh tumor tissue collected in tissue collection medium (DMEM/F12 with GlutaMAX, gentamicin).[9][10]
-
Tissue digestion medium (Collagenase IV and Y-27632 in DMEM/F12).[9][10]
-
Basement membrane matrix (e.g., Matrigel).
-
Advanced DMEM/F12.
-
N2 and B27 supplements.
-
Human Epidermal Growth Factor (EGF).
-
Noggin.
-
R-spondin-1.
-
Nicotinamide.
-
A83-01 (TGF-β inhibitor).
-
SB202190 (p38 inhibitor).
-
Y-27632 (ROCK inhibitor).
-
Primocin/Gentamicin.
-
96-well plates.
Procedure:
-
Mince the tumor tissue into small fragments (~1-2 mm).
-
Digest the tissue fragments in tissue digestion medium for 1-2 hours at 37°C with agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Wash the cells with Advanced DMEM/F12 and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in a 3:1 mixture of culture medium and basement membrane matrix.[9]
-
Plate 50 µL droplets of the cell-matrix mixture into the center of pre-warmed 24-well plates.
-
Allow the droplets to solidify at 37°C for 15-30 minutes.
-
Add 500 µL of complete organoid culture medium to each well.
-
Culture the organoids at 37°C in a 5% CO2 incubator, changing the medium every 2-3 days.
-
Passage the organoids every 7-14 days by dissociating them into smaller fragments.
KRAS G12C Inhibitor Dosing and Viability Assay
This protocol describes how to assess the effect of KRAS G12C inhibitors on PDO viability.
Materials:
-
Established PDO cultures.
-
KRAS G12C inhibitors (e.g., Sotorasib, Adagrasib) dissolved in DMSO.
-
Black, clear-bottom 96-well plates.
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D).
-
Plate reader capable of measuring luminescence.
Procedure:
-
Harvest mature PDOs and dissociate them into small, single-cell or small-cluster suspensions.
-
Count the cells and resuspend them in a mixture of culture medium and basement membrane matrix at a concentration of 20,000 cells per 10 µL.[11]
-
Plate 3 µL droplets of the cell suspension into each well of a black, clear-bottom 96-well plate.[11]
-
Allow the droplets to solidify and add 100 µL of culture medium. Incubate for 24-72 hours to allow organoid formation.[11]
-
Prepare serial dilutions of the KRAS G12C inhibitors in culture medium.
-
Carefully remove the existing medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 72-120 hours.
-
Perform a 3D cell viability assay according to the manufacturer's instructions. This typically involves adding the reagent to each well, incubating, and then measuring luminescence.[12][13]
-
Normalize the luminescence readings to the vehicle control to determine the percentage of viable cells.
-
Plot the dose-response curves and calculate the IC50 values.
Caption: Experimental Workflow for PDO-based Drug Screening.
Data Presentation
The following tables summarize clinical data for the KRAS G12C inhibitors Sotorasib (AMG 510) and Adagrasib (MRTX849) in patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC). This data provides a benchmark for interpreting results from PDO-based drug screens.
Sotorasib (AMG 510) Clinical Trial Data in NSCLC
| Metric | Result | Citation |
| Objective Response Rate (ORR) | 37.1% | [14][15] |
| Disease Control Rate (DCR) | 80.6% | [14][15] |
| Median Duration of Response | 10.0 months | [14][15] |
| Median Progression-Free Survival (PFS) | 6.8 months | [14][15] |
Data from the CodeBreaK 100 Phase 2 study in patients with previously treated KRAS G12C-mutated advanced NSCLC.[14][15]
Adagrasib (MRTX849) Clinical Trial Data in NSCLC
| Metric | Result | Citation |
| Objective Response Rate (ORR) | 45% (confirmed) | [16] |
| Disease Control Rate (DCR) | 96% | [16] |
| Median Duration of Response | 16.4 months | [17] |
| Median Progression-Free Survival (PFS) | 11.1 months | [17] |
Data from the KRYSTAL-1 Phase 1/1b and Phase 2 monotherapy cohorts in patients with advanced KRAS G12C-mutant NSCLC.[16][17]
Conclusion
Patient-derived organoids offer a clinically relevant platform for the preclinical evaluation of KRAS G12C inhibitors.[1][2] By following the detailed protocols for PDO generation, culture, and drug screening, researchers can obtain robust and reproducible data to assess inhibitor efficacy and potentially predict patient response. The provided signaling pathway diagrams and summary data tables serve as valuable resources for experimental design and data interpretation in the development of novel cancer therapeutics. The use of PDOs in this context has the potential to accelerate the translation of promising drug candidates into the clinic.[3]
References
- 1. huborganoids.nl [huborganoids.nl]
- 2. researchgate.net [researchgate.net]
- 3. PDO-based Drug Screening - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ovarian Cancer Patient-Derived Organoid Models for Pre-Clinical Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reproducible Drug Screening Assays Using Single Organoids [worldwide.promega.com]
- 13. huborganoids.nl [huborganoids.nl]
- 14. Amgen's Investigational KRAS G12C Inhibitor Sotorasib Demonstrated Rapid, Deep And Durable Responses In Previously Treated Patients With Advanced Non-Small Cell Lung Cancer [prnewswire.com]
- 15. targetedonc.com [targetedonc.com]
- 16. Mirati Therapeutics Reports Investigational Adagrasib (MRTX849) Preliminary Data Demonstrating Tolerability and Durable Anti-Tumor Activity as well as Initial MRTX1133 Preclinical Data - BioSpace [biospace.com]
- 17. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay of KRAS G12C Inhibitor 35
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the cell viability and cytotoxic effects of KRAS G12C Inhibitor 35, a putative covalent inhibitor of the KRAS G12C mutant protein. The protocols outlined herein are essential for the pre-clinical evaluation of this compound and can be adapted for similar molecules targeting the KRAS signaling pathway.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1] The G12C mutation, a glycine-to-cysteine substitution at codon 12, is a common KRAS alteration.[1] This mutation locks the KRAS protein in an active, GTP-bound state, leading to constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and differentiation.[2] KRAS G12C inhibitors, such as the hypothetical Inhibitor 35, are designed to covalently bind to the mutant cysteine, trapping the protein in its inactive, GDP-bound state and thereby inhibiting downstream signaling.[3][4]
Assessing the on-target effect of such inhibitors in a cellular context is a critical step in drug development.[5] Cell viability assays are fundamental tools for quantifying the dose-dependent impact of a compound on cancer cell lines harboring the specific mutation.[6] This document details the use of the CellTiter-Glo® Luminescent Cell Viability Assay, a robust and sensitive method for this purpose.[7]
KRAS Signaling Pathway
The KRAS protein is a small GTPase that acts as a molecular switch in signal transduction.[8] Upon activation by upstream signals, such as from receptor tyrosine kinases (RTKs), Guanine Nucleotide Exchange Factors (GEFs) facilitate the exchange of GDP for GTP, activating KRAS.[2] Activated KRAS then engages multiple downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, to drive cellular processes like proliferation and survival.[9][10] GTPase Activating Proteins (GAPs) promote the hydrolysis of GTP to GDP, returning KRAS to its inactive state.[8] The G12C mutation impairs this hydrolysis, leading to sustained signaling.[2]
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is designed to measure the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[11]
Materials and Reagents
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
KRAS wild-type cancer cell line (for specificity control)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar)
-
Opaque-walled 96-well microplates (white or black)
-
Luminometer plate reader
Experimental Workflow
Step-by-Step Procedure
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤ 0.1% to avoid solvent-induced cytotoxicity.
-
-
Cell Culture and Seeding:
-
Culture the KRAS G12C mutant and wild-type cell lines in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the logarithmic growth phase using Trypsin-EDTA.
-
Determine the optimal cell seeding density to ensure cells are in logarithmic growth throughout the 72-hour treatment period. This can be done by performing a cell titration curve prior to the main experiment.[12]
-
Seed the cells in an opaque-walled 96-well plate at the predetermined optimal density (e.g., 2,000 - 5,000 cells/well) in a volume of 100 µL.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully add the serially diluted this compound to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity if desired.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[13]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[13]
-
Add 100 µL of the CellTiter-Glo® Reagent to each well (equal to the volume of cell culture medium in the well).[12]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[13]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Measure the luminescence using a luminometer plate reader.
-
Data Analysis and Presentation
The raw luminescence data is processed to determine the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is then calculated using non-linear regression analysis.
-
Calculate Percentage Viability:
-
Average the luminescence readings for each treatment concentration and the controls.
-
Subtract the average background luminescence (medium only) from all other average readings.
-
Calculate the percentage viability for each concentration using the formula:
-
% Viability = (Corrected Luminescence of Treated Cells / Corrected Luminescence of Vehicle Control) * 100
-
-
-
Determine IC50 Value:
-
Plot the percentage viability against the logarithm of the inhibitor concentration.
-
Use a sigmoidal dose-response (variable slope) curve fit to determine the IC50 value, which is the concentration of the inhibitor that results in a 50% reduction in cell viability.
-
Expected Results
This compound is expected to show potent and selective inhibition of cell viability in KRAS G12C mutant cell lines, with significantly higher IC50 values in KRAS wild-type cell lines. The results can be summarized in a table for clear comparison.
| Cell Line | KRAS Status | Inhibitor 35 IC50 (nM) |
| NCI-H358 | G12C Mutant | 15 |
| MIA PaCa-2 | G12C Mutant | 25 |
| A549 | Wild-Type | > 5,000 |
| HCT116 | Wild-Type | > 5,000 |
| Table 1: Hypothetical cell viability data for this compound. IC50 values represent the mean of three independent experiments. |
Troubleshooting
-
High background luminescence: This may indicate media contamination with bacteria or yeast. Ensure sterile techniques are used throughout the protocol.
-
Low signal-to-background ratio: The cell number may be too low. Optimize the seeding density.
-
Inconsistent results: Ensure uniform cell seeding and proper mixing of the CellTiter-Glo® reagent. Temperature gradients across the plate can also cause variability; ensure the plate is properly equilibrated to room temperature before reading.[13]
These detailed application notes and protocols provide a comprehensive guide for the in vitro characterization of this compound, forming a crucial part of its preclinical drug development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 8. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 12. ch.promega.com [ch.promega.com]
- 13. OUH - Protocols [ous-research.no]
Application Notes: Immunofluorescence Staining for KRAS G12C Inhibitor 35 Target Validation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, resulting in a glycine-to-cysteine substitution (G12C), is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and other solid tumors.[1][2] This mutation impairs GTP hydrolysis, locking the KRAS protein in a constitutively active, GTP-bound "ON" state.[3] This leads to the persistent activation of downstream pro-growth and survival signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, driving tumorigenesis.[4][5]
The development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue in the switch-II pocket of the inactive, GDP-bound KRAS G12C protein represents a significant therapeutic breakthrough.[6] "Inhibitor 35" is a novel, potent, and selective covalent inhibitor designed to target this specific mutant.
Target validation is a critical step in drug development to confirm that a drug candidate interacts with its intended molecular target and elicits the desired downstream biological effect. Immunofluorescence (IF) is a powerful, image-based technique used to visualize the subcellular localization and quantify the expression levels of specific proteins. For KRAS G12C inhibitors, IF can be employed to validate target engagement indirectly by measuring the inhibition of downstream signaling events. A reduction in the phosphorylation of key pathway components, such as ERK (p-ERK), serves as a robust biomarker for the on-target activity of the inhibitor.
These application notes provide a detailed protocol for using immunofluorescence to validate the target engagement of Inhibitor 35 by quantifying the reduction of p-ERK in KRAS G12C mutant cancer cell lines.
KRAS G12C Signaling Pathway
The KRAS G12C protein acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. Upstream signals from receptor tyrosine kinases (RTKs) activate guanine nucleotide exchange factors (GEFs) like SOS1, which promote the exchange of GDP for GTP, turning KRAS "ON".[4][7] The active KRAS G12C protein then engages and activates downstream effector pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades, to drive cell proliferation and survival.[4][5] Covalent inhibitors like Inhibitor 35 bind to the cysteine at position 12, locking KRAS G12C in the inactive GDP-bound state and preventing its reactivation, thereby inhibiting downstream signaling.[6]
Caption: KRAS G12C signaling cascade and point of intervention for Inhibitor 35.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog # |
| NCI-H358 (KRAS G12C) cell line | ATCC | CRL-5807 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Inhibitor 35 (KRAS G12C Inhibitor) | In-house/Vendor | N/A |
| DMSO (Cell culture grade) | Sigma-Aldrich | D2650 |
| 96-well black, clear-bottom plates | Corning | 3603 |
| 4% Paraformaldehyde (PFA) in PBS | Electron Microscopy Sciences | 15710 |
| 0.25% Triton™ X-100 in PBS | Thermo Fisher | 85111 |
| 5% Bovine Serum Albumin (BSA) in PBS | Sigma-Aldrich | A7906 |
| Anti-phospho-p44/42 MAPK (ERK1/2) Ab | Cell Signaling | 4370 |
| Goat anti-Rabbit IgG (H+L) Alexa Fluor 488 | Invitrogen | A11008 |
| DAPI (4',6-diamidino-2-phenylindole) | Invitrogen | D1306 |
| ProLong™ Gold Antifade Mountant | Invitrogen | P36930 |
Cell Culture and Treatment
-
Cell Seeding: Culture NCI-H358 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Seed 10,000 cells per well into a 96-well black, clear-bottom imaging plate and allow them to adhere for 24 hours.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of Inhibitor 35 in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of Inhibitor 35 or the vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂. The incubation time can be optimized as part of the assay development.
Immunofluorescence Staining Protocol
-
Fixation: Carefully aspirate the medium. Wash the cells once with 100 µL of PBS. Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature to fix the cells.
-
Permeabilization: Aspirate the PFA and wash the wells three times with PBS for 5 minutes each. Add 100 µL of 0.25% Triton X-100 in PBS to each well and incubate for 10 minutes to permeabilize the cell membranes.
-
Blocking: Aspirate the permeabilization buffer and wash three times with PBS. Add 100 µL of 5% BSA in PBS to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody (anti-p-ERK) in 1% BSA in PBS according to the manufacturer's recommended dilution. Aspirate the blocking buffer and add 50 µL of the diluted primary antibody solution to each well. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Aspirate the primary antibody solution and wash the wells three times with PBS for 5 minutes each. Dilute the Alexa Fluor 488-conjugated secondary antibody in 1% BSA in PBS. Add 50 µL of the diluted secondary antibody to each well. Incubate for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Aspirate the secondary antibody solution and wash three times with PBS, protected from light. Add 100 µL of DAPI solution (300 nM in PBS) to each well and incubate for 5 minutes at room temperature.
-
Mounting: Aspirate the DAPI solution and wash twice with PBS. Add 100 µL of PBS or an antifade mounting medium to each well. The plate is now ready for imaging.
Image Acquisition and Analysis
-
Image Acquisition: Use a high-content imaging system or a confocal microscope to capture images. Acquire images for DAPI (blue channel, for nuclear staining) and Alexa Fluor 488 (green channel, for p-ERK staining) for each well. Use consistent acquisition settings (e.g., laser power, exposure time) for all wells to ensure comparability.
-
Image Analysis: Use automated image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity.
-
Use the DAPI signal to identify and segment individual nuclei.
-
Define the cytoplasm as a region of interest (ROI) around each nucleus.
-
Measure the mean fluorescence intensity of the p-ERK signal (green channel) within the nuclear and/or cytoplasmic ROIs for each cell.
-
Calculate the average intensity per well across hundreds of cells for statistical robustness.
-
Experimental Workflow
The overall process from cell preparation to data interpretation is outlined below.
Caption: High-level workflow for immunofluorescence-based target validation.
Data Presentation and Interpretation
Quantitative data from the image analysis should be summarized to demonstrate the dose-dependent effect of Inhibitor 35. The primary endpoint is the reduction in p-ERK fluorescence intensity.
Quantitative Data Summary
| Inhibitor 35 Conc. | Mean p-ERK Intensity (a.u.) | Std. Deviation | % Inhibition |
| Vehicle (DMSO) | 15230 | 1250 | 0% |
| 1 nM | 14985 | 1190 | 1.6% |
| 10 nM | 11560 | 980 | 24.1% |
| 100 nM | 6890 | 750 | 54.8% |
| 1 µM | 2150 | 310 | 85.9% |
| 10 µM | 1880 | 290 | 87.7% |
% Inhibition is calculated relative to the vehicle (DMSO) control after subtracting the background signal.
Interpretation
A successful experiment will show a dose-dependent decrease in the mean p-ERK fluorescence intensity upon treatment with Inhibitor 35. This indicates that the inhibitor is engaging its target, KRAS G12C, and effectively blocking downstream MAPK pathway signaling. The data can be used to generate a dose-response curve and calculate an IC₅₀ value, which represents the concentration of Inhibitor 35 required to achieve 50% inhibition of the p-ERK signal. This IC₅₀ value is a key quantitative measure of the inhibitor's cellular potency and provides strong evidence for on-target activity. The lack of p-ERK inhibition in wild-type KRAS cell lines (data not shown) would further confirm the inhibitor's specificity.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | - Inadequate blocking- Secondary antibody is non-specific- Antibody concentration too high | - Increase blocking time to 1.5-2 hours.- Run a secondary antibody-only control.- Titrate primary and secondary antibodies to determine optimal concentrations. |
| No or Weak p-ERK Signal | - Primary antibody not effective- Cells were not healthy- PFA fixation too long, masking epitope | - Validate antibody with a positive control (e.g., growth factor-stimulated cells).- Check cell viability before fixation.- Reduce PFA fixation time to 10 minutes or try methanol fixation. |
| Uneven Staining | - Cells dried out during staining- Incomplete washing- Uneven cell density | - Ensure wells do not dry out between steps.- Increase the number and duration of wash steps.- Optimize cell seeding protocol to achieve a uniform monolayer. |
| No Dose-Response Observed | - Inhibitor is inactive- Incorrect concentration range- Pathway is reactivated | - Verify the integrity and activity of the inhibitor compound.- Test a broader range of concentrations.- Consider adaptive resistance; shorten the treatment time to capture initial inhibition.[8] |
References
- 1. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting KRAS G12C Mutation in Colorectal Cancer, A Review: New Arrows in the Quiver [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Resistance to KRAS G12C Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to KRAS G12C inhibitors.
Troubleshooting Guides
This section addresses specific experimental issues you might encounter and provides potential causes and solutions.
Issue 1: Sub-optimal or no response to KRAS G12C inhibitor in a known KRAS G12C-mutant cell line or patient-derived xenograft (PDX) model.
-
Potential Cause 1: Intrinsic Resistance. The model may have pre-existing resistance mechanisms.
-
Solution:
-
Confirm KRAS G12C Status: Re-sequence the cell line or PDX model to confirm the KRAS G12C mutation and rule out contamination or misidentification.
-
Assess Baseline Pathway Activation: Perform Western blotting for key signaling proteins like phosphorylated ERK (pERK) and phosphorylated AKT (pAKT) at baseline (without inhibitor treatment). High basal pAKT levels may indicate reliance on the PI3K pathway, conferring intrinsic resistance.
-
Co-mutation Analysis: Perform next-generation sequencing (NGS) to identify co-occurring mutations in genes such as TP53, STK11, KEAP1, or members of the PI3K and MAPK pathways that are known to be associated with primary resistance.
-
-
-
Potential Cause 2: Sub-optimal Drug Concentration or Exposure.
-
Solution:
-
Titrate Inhibitor Concentration: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in your specific model. Published IC50 values can be a starting point, but empirical determination is crucial.
-
Verify Compound Integrity: Ensure the inhibitor is properly stored and has not degraded. Use a fresh batch if necessary.
-
In Vivo Pharmacokinetics: For PDX models, ensure the dosing regimen is sufficient to achieve and maintain therapeutic concentrations in the tumor tissue.
-
-
Issue 2: Development of acquired resistance in a previously sensitive cell line or PDX model after prolonged treatment.
-
Potential Cause 1: On-target Resistance (Secondary KRAS Mutations).
-
Solution:
-
Sequence the KRAS Gene: Isolate DNA from the resistant clones or tumors and perform Sanger or next-generation sequencing of the KRAS gene to identify secondary mutations.
-
Compare IC50 Values: Functionally validate the resistance conferred by the identified secondary mutation by introducing it into a sensitive parental cell line and comparing the IC50 of the KRAS G12C inhibitor.
-
-
-
Potential Cause 2: Bypass Tract Activation (Off-target Resistance).
-
Solution:
-
Phospho-proteomic Analysis: Use phospho-receptor tyrosine kinase (RTK) arrays or mass spectrometry-based phosphoproteomics to identify upregulated signaling pathways.
-
Western Blot Analysis: Assess the phosphorylation status of key nodes in the MAPK (pERK, pMEK) and PI3K/AKT (pAKT, pS6) pathways in resistant versus parental cells. A rebound or sustained phosphorylation in the presence of the inhibitor suggests bypass activation.
-
Targeted Sequencing: Perform targeted NGS on a panel of cancer-related genes to identify acquired mutations or amplifications in genes such as NRAS, BRAF, MAP2K1, EGFR, FGFR, or MET.
-
-
Issue 3: Inconsistent results in Western blot analysis of MAPK pathway reactivation.
-
Potential Cause 1: Timing of Lysate Collection. The kinetics of MAPK pathway reactivation can be dynamic.
-
Solution: Perform a time-course experiment, collecting lysates at various time points (e.g., 1, 6, 24, 48 hours) after inhibitor treatment to capture the full dynamics of pathway suppression and reactivation.
-
-
Potential Cause 2: Technical Variability.
-
Solution:
-
Consistent Protein Loading: Use a reliable method for protein quantification (e.g., BCA assay) and ensure equal loading by checking levels of a housekeeping protein (e.g., GAPDH, β-actin).
-
Antibody Validation: Use well-validated antibodies for pERK and total ERK. Ensure appropriate antibody dilutions and incubation times.
-
Positive and Negative Controls: Include untreated and inhibitor-treated sensitive parental cells as controls.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main categories of resistance to KRAS G12C inhibitors?
A1: Resistance mechanisms are broadly categorized into two groups:
-
On-target resistance: Involves alterations to the KRAS protein itself, such as secondary mutations in the KRAS gene that prevent drug binding or lock KRAS in its active state, or amplification of the KRAS G12C allele.
-
Off-target resistance: Involves activation of alternative signaling pathways that bypass the need for KRAS G12C signaling. This can occur through mutations or amplification of upstream regulators (e.g., EGFR, FGFR, MET) or downstream effectors (e.g., BRAF, MEK, NRAS), or activation of parallel pathways like the PI3K/AKT/mTOR pathway.[1]
Q2: Are there specific secondary KRAS mutations that confer resistance to sotorasib but not adagrasib, or vice versa?
A2: Yes, some secondary mutations show differential resistance to sotorasib and adagrasib. For example, mutations like G13D, R68M, A59S, and A59T have been shown to be highly resistant to sotorasib but may remain sensitive to adagrasib. Conversely, the Q99L mutation confers resistance to adagrasib but sensitivity to sotorasib.[2] However, some mutations, such as those at the Y96 residue (e.g., Y96D/S), can confer resistance to both inhibitors.[2]
Q3: How does the tumor microenvironment contribute to resistance?
A3: The tumor microenvironment can contribute to resistance through various mechanisms, including the secretion of growth factors (e.g., HGF, FGF) by stromal cells, which can activate RTKs on cancer cells and lead to bypass signaling. The immune microenvironment also plays a role, and some studies suggest that combining KRAS G12C inhibitors with immunotherapy could be a promising strategy.
Q4: What are the most common bypass pathways activated in resistant tumors?
A4: The most frequently observed bypass pathways involve the reactivation of the MAPK signaling cascade through alterations in other RAS isoforms (NRAS, HRAS) or downstream kinases like BRAF and MEK.[2] Additionally, the PI3K/AKT/mTOR pathway is a critical bypass mechanism, often activated through mutations in PIK3CA or loss of the tumor suppressor PTEN.[3]
Q5: Is there a difference in resistance mechanisms between non-small cell lung cancer (NSCLC) and colorectal cancer (CRC)?
A5: While there is an overlap in resistance mechanisms, some differences have been observed. In CRC, there is often a higher basal level of receptor tyrosine kinase (RTK) activation, particularly EGFR.[4] This makes CRC intrinsically less sensitive to KRAS G12C inhibitor monotherapy and often requires co-inhibition of EGFR to achieve a durable response.[4][5]
Data Presentation
Table 1: IC50 Values (nM) of Sotorasib and Adagrasib Against Secondary KRAS Mutations in Ba/F3 Cells
| Secondary KRAS Mutation | Sotorasib IC50 (nM) | Adagrasib IC50 (nM) | Resistance Profile |
| G12C (Parental) | 1.8 | 2.5 | Sensitive |
| G13D | >1000 | 10.1 | Sotorasib-resistant, Adagrasib-sensitive |
| R68M | >1000 | 20.3 | Sotorasib-resistant, Adagrasib-sensitive |
| A59S | >1000 | 12.3 | Sotorasib-resistant, Adagrasib-sensitive |
| A59T | >1000 | 18.5 | Sotorasib-resistant, Adagrasib-sensitive |
| Q99L | 3.2 | >1000 | Sotorasib-sensitive, Adagrasib-resistant |
| Y96D | >1000 | >1000 | Resistant to both |
| Y96S | >1000 | >1000 | Resistant to both |
Data synthesized from in vitro experiments.[2]
Experimental Protocols
1. Protocol for Generating KRAS G12C Inhibitor-Resistant Cell Lines
This protocol describes a general method for developing acquired resistance in a cancer cell line.
-
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
KRAS G12C inhibitor (e.g., sotorasib, adagrasib)
-
DMSO (vehicle control)
-
Cell viability assay (e.g., CellTiter-Glo)
-
-
Procedure:
-
Determine Parental IC50: Culture the parental cell line and perform a dose-response assay to determine the initial IC50 of the KRAS G12C inhibitor.
-
Initial Drug Exposure: Begin by chronically exposing the parental cells to the inhibitor at a concentration equal to the IC50. Culture a parallel flask of cells with DMSO as a vehicle control.
-
Dose Escalation: Once the cells have adapted and are proliferating at a steady rate (typically after 2-4 weeks), gradually increase the inhibitor concentration in a stepwise manner (e.g., 1.5x to 2x increments).
-
Monitoring: Regularly monitor cell morphology and proliferation. At each dose escalation, a significant portion of the cells may die. Allow the surviving population to recover and expand before the next dose increase.
-
Establishment of Resistant Clones: Continue this process for several months until the cells can proliferate in the presence of a high concentration of the inhibitor (e.g., >1 µM or at least 10x the parental IC50).
-
Characterization: Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line. A significant shift in the IC50 indicates the development of resistance.[6]
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages.
-
2. Protocol for Western Blotting to Detect MAPK and PI3K/AKT Pathway Activation
-
Materials:
-
Parental and resistant cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-pERK1/2, rabbit anti-ERK1/2, rabbit anti-pAKT (Ser473), rabbit anti-AKT, mouse anti-GAPDH)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Lysate Preparation: Treat cells with the KRAS G12C inhibitor for the desired time points. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and run 20-40 µg of protein per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed for total protein or a loading control to ensure equal protein loading.
-
3. Protocol for Establishing Patient-Derived Xenograft (PDX) Models
-
Materials:
-
Fresh tumor tissue from a patient with KRAS G12C-mutant cancer
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
RPMI medium
-
Matrigel (optional, for initial implantation)
-
Surgical tools
-
-
Procedure:
-
Tumor Tissue Collection: Obtain fresh, sterile tumor tissue from surgery or biopsy. Transport the tissue on ice in a sterile collection medium.
-
Tumor Processing: In a sterile environment, wash the tumor tissue with RPMI medium. Remove any necrotic or fatty tissue and mince the tumor into small fragments (2-3 mm³).
-
Implantation: Anesthetize the mouse. Make a small incision in the flank and create a subcutaneous pocket. Implant one tumor fragment into the pocket. Close the incision with surgical clips or sutures. For some tumor types, co-injection with Matrigel can improve engraftment rates for the initial passage.
-
Monitoring: Monitor the mice for tumor growth by caliper measurements at least twice a week.
-
Passaging: When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically harvest the tumor. The tumor can then be re-fragmented and passaged into new mice to expand the PDX line.
-
Model Characterization: Characterize the PDX model by performing histology and genomic analysis (e.g., NGS) to ensure it retains the key features of the original patient tumor.[5][7]
-
Visualizations
Caption: Canonical KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.
Caption: Overview of on-target and off-target mechanisms of resistance to KRAS G12C inhibitors.
Caption: A typical experimental workflow for generating and characterizing acquired resistance to KRAS G12C inhibitors.
References
- 1. Sotorasib, Adagrasib and Genetic Mutations - LKT Labs [lktlabs.com]
- 2. KRAS Secondary Mutations That Confer Acquired Resistance to KRAS G12C Inhibitors, Sotorasib and Adagrasib, and Overcoming Strategies: Insights From In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Genomically and Clinically Annotated Patient-Derived Xenograft Resource for Preclinical Research in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Acquired Resistance to KRAS G12C Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to KRAS G12C inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of acquired resistance to KRAS G12C inhibitors?
Acquired resistance to KRAS G12C inhibitors can be broadly categorized into two main types:
-
On-target resistance: This involves genetic changes in the KRAS gene itself that prevent the inhibitor from binding effectively. These can include secondary mutations at the G12 residue (e.g., G12D/R/V/W), the G13 residue (G13D), the Q61 residue (Q61H), or other sites like R68S, H95D/Q/R, and Y96C.[1][2] High-level amplification of the KRAS G12C allele can also occur.[1][3]
-
Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling. Common mechanisms include:
-
Reactivation of the MAPK pathway: This is a central mechanism of resistance.[4] It can be driven by the activation of wild-type RAS isoforms (HRAS and NRAS) due to feedback reactivation of receptor tyrosine kinases (RTKs) like EGFR.[5][6][7]
-
Activating mutations in other oncogenes: These include mutations in NRAS, BRAF, MAP2K1 (MEK1), and RET.[1][8]
-
Oncogenic fusions: Gene fusions involving ALK, RET, BRAF, RAF1, and FGFR3 can also drive resistance.[1][2]
-
Amplification of other genes: MET amplification is a known mechanism of resistance.[1][9]
-
Loss-of-function mutations in tumor suppressor genes: Mutations in genes like NF1 and PTEN can contribute to resistance.[1][2]
-
Histologic transformation: In some cases, lung adenocarcinoma can transform into squamous cell carcinoma, a different cancer subtype that is not dependent on KRAS G12C.[1][9]
-
Q2: My cells are showing reduced sensitivity to the KRAS G12C inhibitor over time. What are the initial troubleshooting steps?
A gradual decrease in sensitivity is a hallmark of acquired resistance. Here's a logical workflow to begin your investigation:
References
- 1. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 2. Acquired Resistance to KRASG12C Inhibition in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Insights Into Overcoming Acquired Resistance to KRAS-G12C Inhibitors - Mass General Advances in Motion [advances.massgeneral.org]
- 5. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
Technical Support Center: Off-Target Effects Profiling of KRAS G12C Inhibitors
Disclaimer: Due to the limited availability of public data on the specific off-target profile of "KRAS G12C inhibitor 35," this guide will utilize data from the extensively characterized KRAS G12C inhibitor, sotorasib (AMG510) , as a representative example. The principles and methodologies described are broadly applicable to the characterization of other covalent KRAS G12C inhibitors.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects profiling of KRAS G12C inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is off-target profiling important for KRAS G12C inhibitors?
A1: Covalent KRAS G12C inhibitors are designed to bind specifically to the mutant cysteine in KRAS G12C. However, their reactive nature can lead to covalent modification of other proteins with reactive cysteines, resulting in off-target effects.[1] Profiling these off-targets is crucial for understanding a compound's complete mechanism of action, predicting potential toxicities, and interpreting preclinical and clinical data.
Q2: What are the known major off-targets of sotorasib (AMG510)?
A2: A global proteomic study identified over 300 off-target proteins for sotorasib.[1] Two of the most significant and functionally validated off-targets are:
-
KEAP1 (Kelch-like ECH-associated protein 1): Sotorasib covalently modifies cysteine 288 of KEAP1.[1] This modification disrupts the KEAP1-Nrf2 pathway, leading to the accumulation of NRF2 in the nucleus.[1]
-
ALDOA (Aldolase, Fructose-Bisphosphate A): Sotorasib covalently modifies cysteine 339 of ALDOA, which has been shown to inhibit its enzymatic activity.[1]
Q3: What are the potential biological consequences of these off-target effects?
A3:
-
KEAP1 Inhibition: The KEAP1-Nrf2 pathway is a critical regulator of the cellular response to oxidative stress.[1] Inhibition of KEAP1 and subsequent activation of NRF2 can have complex effects, potentially contributing to both therapeutic and adverse outcomes.
-
ALDOA Inhibition: ALDOA is a key enzyme in glycolysis. Its inhibition could impact cellular metabolism, which may have implications for both cancer cells and normal tissues.[1]
Q4: What experimental approaches are used to identify off-targets of covalent inhibitors?
A4: Chemoproteomic methods are the primary tools for identifying the targets of covalent inhibitors. A common workflow involves:
-
Cell or tissue lysis: Preparing protein extracts from samples treated with the inhibitor or a vehicle control.
-
Probe incubation and target enrichment: Using a probe that can bind to the modified proteins to enrich them from the complex mixture. For sotorasib, a pan-AMG510 antibody was used for immunoprecipitation of modified peptides.[1]
-
Sample preparation and LC-MS/MS: Digesting the enriched proteins into peptides and analyzing them by liquid chromatography-tandem mass spectrometry to identify the modified proteins and the specific sites of modification.[1]
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during off-target profiling experiments for KRAS G12C inhibitors.
| Problem | Potential Cause | Recommended Solution |
| High background in pulldown/IP experiments | - Non-specific binding to beads or antibody. - Insufficient washing steps. | - Optimize blocking conditions and washing buffers (e.g., increase detergent concentration, number of washes). - Include isotype control antibodies for immunoprecipitation experiments. |
| Low number of identified off-targets | - Insufficient inhibitor concentration or treatment time. - Low abundance of off-target proteins. - Inefficient enrichment method. | - Perform dose-response and time-course experiments to determine optimal treatment conditions. - Employ more sensitive enrichment strategies, such as using a specific antibody against the inhibitor-protein adduct.[1] - Increase the amount of starting material. |
| Inconsistent results between replicates | - Variability in cell culture or sample preparation. - Inconsistent inhibitor treatment. - Technical variability in mass spectrometry analysis. | - Standardize all experimental procedures, from cell culture to sample processing. - Ensure accurate and consistent inhibitor concentrations and incubation times. - Include internal standards in mass spectrometry runs to monitor instrument performance. |
| Difficulty validating off-target engagement | - The modification may not have a functional consequence. - The validation assay is not sensitive enough. | - Use orthogonal methods to confirm binding, such as Western blot with a modification-specific antibody (if available) or cellular thermal shift assay (CETSA). - Develop a functional assay based on the known or predicted role of the off-target protein. For example, for KEAP1, one could measure NRF2 nuclear translocation or the expression of NRF2 target genes.[1] |
| Observed phenotype does not correlate with known on- or off-targets | - The phenotype may be due to an uncharacterized off-target. - The effect could be a downstream consequence of on-target inhibition. | - Perform a broader, unbiased screen for potential off-targets. - Use genetic approaches (e.g., CRISPR/Cas9 knockout) of the identified off-targets to assess their contribution to the observed phenotype. |
Data on Sotorasib (AMG510) Off-Target Effects
The following table summarizes key off-target data for sotorasib from a global profiling study.
| Off-Target Protein | Modified Cysteine Residue | Biological Process | Reference |
| KEAP1 | Cys288 | Response to oxidative stress | [1] |
| ALDOA | Cys339 | Glycolysis | [1] |
| Multiple Proteins | >300 identified sites | Nucleocytoplasmic transport, adaptive immune system, glycolysis | [1] |
Experimental Protocols
Chemoproteomic Workflow for Off-Target Profiling
This protocol provides a generalized workflow for identifying off-targets of covalent inhibitors using an antibody-based enrichment method, as was done for sotorasib.[1]
-
Cell Culture and Inhibitor Treatment:
-
Culture KRAS G12C mutant cells (e.g., NCI-H358) to 70-80% confluency.
-
Treat cells with the KRAS G12C inhibitor at the desired concentration and for the specified duration. Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in a buffer containing urea and protease/phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Reduce and alkylate the proteins, followed by in-solution digestion with trypsin overnight at 37°C.
-
-
Immunoprecipitation of Modified Peptides:
-
Incubate the digested peptide mixture with an antibody specific to the inhibitor-adduct (e.g., pan-AMG510 antibody) coupled to protein A/G beads.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the bound peptides from the beads.
-
-
LC-MS/MS Analysis:
-
Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a high-resolution mass spectrometer for accurate peptide identification and quantification.
-
-
Data Analysis:
-
Search the MS/MS data against a protein database to identify the modified peptides and their corresponding proteins.
-
Use specialized software to identify the specific cysteine residue that is modified by the inhibitor.
-
Quantify the abundance of the modified peptides in the inhibitor-treated samples relative to the control.
-
Visualizations
Caption: Experimental workflow for chemoproteomic off-target profiling.
Caption: Off-target effect on the KEAP1-NRF2 signaling pathway.
References
Improving solubility and stability of KRAS G12C inhibitor 35
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing common challenges related to the solubility and stability of the KRAS G12C Inhibitor 35 (also known as GH35). The following information is intended to facilitate seamless experimental workflows and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving properly in my aqueous buffer. What should I do?
A1: Poor aqueous solubility is a known challenge with many small molecule inhibitors, including early-stage KRAS G12C inhibitors. First, ensure you are using a fresh, high-quality solvent. If solubility issues persist, consider the following:
-
Co-solvents: The use of a small percentage of an organic co-solvent, such as dimethyl sulfoxide (DMSO), can significantly improve solubility. However, it is crucial to keep the final DMSO concentration low (typically <1%) to avoid off-target effects in biological assays.
-
pH Adjustment: The solubility of ionizable compounds is pH-dependent. Determine the pKa of Inhibitor 35 and adjust the pH of your buffer to a range where the compound is more soluble.
-
Formulation: For in vivo studies, consider formulating the inhibitor in a vehicle designed for poorly soluble compounds, such as a solution containing PEG300, Tween-80, and saline.
Q2: I am observing a loss of compound activity over time in my experiments. Could this be a stability issue?
A2: Yes, loss of activity can be an indicator of compound instability. This compound, like many complex organic molecules, can be susceptible to degradation under certain conditions. To investigate this:
-
Storage Conditions: Ensure the compound is stored as recommended, typically at -20°C or -80°C for long-term storage, and protected from light and moisture.
-
Solution Stability: Prepare fresh solutions for each experiment. If solutions need to be stored, conduct a preliminary experiment to assess the stability of the inhibitor in your chosen solvent and storage conditions over the relevant timeframe.
-
Forced Degradation Studies: To understand the degradation profile, you can perform forced degradation studies under stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress). This will help identify potential degradation products and inform the development of stability-indicating analytical methods.
Q3: How can I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO. For example, a 10 mM or 20 mM stock solution can be prepared and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions for your experiments, dilute the stock solution into your final aqueous buffer, ensuring vigorous mixing.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cellular Assays
-
Possible Cause: Precipitation of the inhibitor in the cell culture medium.
-
Troubleshooting Steps:
-
Visually inspect the culture wells for any signs of precipitation after adding the inhibitor.
-
Reduce the final concentration of the inhibitor in the assay.
-
Decrease the percentage of DMSO in the final working solution.
-
Pre-warm the cell culture medium before adding the diluted inhibitor solution.
-
Issue 2: Low Oral Bioavailability in Animal Studies
-
Possible Cause: Poor solubility and/or rapid degradation in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Characterize the solid-state properties of the inhibitor (e.g., crystalline vs. amorphous form), as this can significantly impact solubility and dissolution rate.[1]
-
Develop an enabling formulation. Common strategies include using co-solvents, surfactants, and complexing agents (e.g., cyclodextrins). A typical oral formulation for preclinical studies might consist of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.[2]
-
Perform pharmacokinetic studies with different formulations to identify one that provides adequate exposure.
-
Quantitative Data on Inhibitor Properties
Since specific solubility and stability data for this compound are not publicly available, the following tables provide representative data from a well-characterized, but poorly soluble, KRAS G12C inhibitor, Sotorasib (AMG 510), to illustrate the expected physicochemical properties.
Table 1: Solubility of a Representative KRAS G12C Inhibitor (Sotorasib) in Different Media [1]
| Physical Form | Medium | pH | Solubility (mg/mL) |
| Amorphous | FaSSGF | 1.6 | 0.108 |
| Crystalline | FaSSGF | 1.6 | 0.001 |
| Amorphous | PBS | 7.4 | 0.115 |
| Crystalline | PBS | 7.4 | <0.001 |
| Amorphous | FaSSIF | 6.8 | 0.118 |
| Crystalline | FaSSIF | 6.8 | 0.004 |
FaSSGF: Fasted State Simulated Gastric Fluid; PBS: Phosphate-Buffered Saline; FaSSIF: Fasted State Simulated Intestinal Fluid.
Table 2: Representative Stability Data for a Small Molecule Inhibitor in Solution (Hypothetical Data for Inhibitor 35)
| Solvent | Storage Temperature | Time Point | % Remaining |
| DMSO | -20°C | 3 months | >99% |
| DMSO | 4°C | 1 month | 98% |
| PBS (pH 7.4) | 37°C | 24 hours | 95% |
| PBS (pH 7.4) | 37°C | 72 hours | 85% |
Experimental Protocols
Kinetic Solubility Assay (Turbidimetric Method)
This protocol provides a high-throughput method to assess the kinetic solubility of this compound.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer or plate reader capable of measuring turbidity
Procedure:
-
Prepare a 10 mM stock solution of Inhibitor 35 in DMSO.
-
In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Transfer a small volume (e.g., 2 µL) of each DMSO solution to a new 96-well plate.
-
Add PBS (pH 7.4) to each well to achieve the desired final compound concentrations (e.g., ranging from 1 µM to 200 µM) and a final DMSO concentration of 1-2%.
-
Mix the plate thoroughly and incubate at room temperature for 1-2 hours.
-
Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of the inhibitor.
Materials:
-
This compound (solid powder)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Add an excess amount of solid Inhibitor 35 to a glass vial.
-
Add a known volume of the aqueous buffer.
-
Seal the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Shake the mixture for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of the dissolved inhibitor in the filtrate using a validated HPLC-UV or LC-MS/MS method against a standard curve.
Forced Degradation Study
This study is designed to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
HPLC-UV/MS system
Procedure:
-
Acid Hydrolysis: Incubate the inhibitor in 0.1 N HCl at 60°C.
-
Base Hydrolysis: Incubate the inhibitor in 0.1 N NaOH at 60°C.
-
Oxidation: Treat the inhibitor with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid inhibitor to high temperature (e.g., 80°C).
-
Photostability: Expose the inhibitor (solid and in solution) to light according to ICH Q1B guidelines.
-
Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Use a stability-indicating HPLC method to separate the parent compound from any degradation products. Aim for 5-20% degradation of the active pharmaceutical ingredient.[3]
-
Characterize the degradation products using mass spectrometry.
Visualizations
Caption: Simplified KRAS signaling pathway and the mechanism of action of Inhibitor 35.
Caption: Troubleshooting workflow for solubility and stability issues of Inhibitor 35.
References
Technical Support Center: KRAS G12C Inhibitor 35 In Vivo Dosing Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists optimizing the in vivo dosing schedule of KRAS G12C inhibitor 35.
Frequently Asked Questions (FAQs)
Q1: What are the primary goals of in vivo dosing schedule optimization for this compound?
The primary goals are to maximize anti-tumor efficacy while minimizing toxicity. This involves identifying a dosing regimen that maintains sufficient drug exposure to inhibit the KRAS G12C target, leading to sustained downstream pathway modulation and tumor growth inhibition, without causing significant adverse effects in the animal model.
Q2: What are the common in vivo models used for these studies?
Commonly used models include:
-
Cell line-derived xenografts (CDX): Human cancer cell lines with a KRAS G12C mutation are implanted into immunocompromised mice.
-
Patient-derived xenografts (PDX): Tumor tissue from a patient with a KRAS G12C mutation is implanted into immunocompromised mice.[1]
-
Genetically engineered mouse models (GEMMs): Mice are engineered to express the KRAS G12C mutation in specific tissues, which more closely mimics human disease progression.[2][3][4]
Q3: What are the key parameters to consider when designing a dosing schedule?
Key parameters include the dose level, the frequency of administration (e.g., once daily, twice daily, intermittent), and the route of administration (e.g., oral, intraperitoneal). The selection of these parameters is initially guided by in vitro potency and pharmacokinetic (PK) data.
Q4: How do I assess the efficacy of a given dosing schedule?
Efficacy is primarily assessed by measuring tumor volume over time. Significant anti-tumor efficacy may be demonstrated by tumor growth inhibition or even tumor regression.[2] It is also crucial to monitor the overall health of the animals, including body weight and any signs of toxicity.
Q5: What is the importance of pharmacokinetics (PK) and pharmacodynamics (PD) in dosing schedule optimization?
PK/PD studies are critical to establish a relationship between drug exposure and its effect on the target and downstream pathways.[2][4] PK analysis measures drug concentration in plasma and tumor tissue over time, while PD analysis assesses the modulation of biomarkers, such as phosphorylated ERK (p-ERK), to confirm target engagement and pathway inhibition.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Suboptimal anti-tumor efficacy | Insufficient drug exposure at the tumor site. | - Increase the dose or dosing frequency. - Evaluate alternative routes of administration. - Conduct PK/PD studies to correlate drug levels with target inhibition. |
| Rapid development of resistance. | - Consider intermittent or "pulsatile" dosing schedules, which may delay the onset of resistance.[5][6] - Investigate combination therapies with inhibitors of feedback pathways (e.g., SHP2, EGFR inhibitors).[7][8] | |
| Poor bioavailability of the compound. | - Reformulate the compound to improve solubility and absorption. | |
| Significant toxicity observed (e.g., weight loss, lethargy) | Drug exposure is too high or the dosing is too frequent. | - Reduce the dose or the frequency of administration. - Implement a "drug holiday" or intermittent dosing schedule. |
| Off-target effects of the inhibitor. | - Characterize the off-target activity of the compound in vitro. - If possible, modify the compound to improve selectivity. | |
| High variability in tumor response between animals | Inconsistent drug administration. | - Ensure accurate and consistent dosing technique. |
| Heterogeneity of the tumor model. | - Increase the number of animals per group to improve statistical power. - For PDX models, characterize the molecular profile of each tumor to account for heterogeneity. | |
| Tumor regrowth after initial response | Acquired resistance through various mechanisms. | - Analyze resistant tumors for secondary mutations in KRAS or upregulation of bypass signaling pathways.[9] - Test combination therapies to overcome the identified resistance mechanisms. |
Experimental Protocols
In Vivo Xenograft Efficacy Study
-
Cell Culture and Implantation: Culture KRAS G12C mutant cancer cells (e.g., NCI-H358) under standard conditions. Implant 1-5 x 10^6 cells subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Drug Formulation and Administration: Formulate this compound in an appropriate vehicle. Administer the inhibitor and vehicle control according to the planned dosing schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period. Collect tumors and other tissues for further analysis.
Pharmacodynamic (PD) Biomarker Analysis
-
Sample Collection: Collect tumor tissue from a satellite group of animals at various time points after the final dose.
-
Tissue Processing: Snap-freeze a portion of the tumor for protein analysis and fix the remaining tissue in formalin for immunohistochemistry (IHC).
-
Western Blotting: Lyse the frozen tumor tissue and perform Western blotting to detect levels of p-ERK, total ERK, and other relevant pathway proteins.
-
Immunohistochemistry (IHC): Perform IHC on formalin-fixed, paraffin-embedded tumor sections to visualize the expression and localization of p-ERK and other biomarkers within the tumor.
Data Presentation
Table 1: Example of In Vivo Efficacy Data for this compound
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (% TGI) | Mean Body Weight Change (%) |
| Vehicle Control | Daily | 1500 ± 250 | - | -2 ± 1 |
| Inhibitor 35 | 25 mg/kg Daily | 500 ± 100 | 67 | -5 ± 2 |
| Inhibitor 35 | 50 mg/kg Daily | 200 ± 50 | 87 | -8 ± 3 |
| Inhibitor 35 | 100 mg/kg Intermittent (3 days on, 4 days off) | 350 ± 80 | 77 | -3 ± 1 |
Table 2: Example of PK/PD Relationship for this compound
| Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | % p-ERK Inhibition at 4h | % p-ERK Inhibition at 24h |
| 25 | 500 | 3000 | 80 | 30 |
| 50 | 1200 | 7200 | 95 | 60 |
| 100 | 2500 | 15000 | 98 | 85 |
Visualizations
Caption: KRAS G12C signaling pathway and the mechanism of action for inhibitor 35.
Caption: A typical experimental workflow for in vivo dosing optimization.
Caption: A decision tree for troubleshooting suboptimal anti-tumor efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming Resistance to Drugs Targeting KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Technical Support Center: KRAS G12C Inhibitor Combination Therapies
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with KRAS G12C inhibitor combination therapies. The focus is on anticipating and overcoming experimental challenges related to drug resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to KRAS G12C inhibitor monotherapy?
Resistance to KRAS G12C inhibitors can be intrinsic (pre-existing) or acquired (developing during treatment). The mechanisms are diverse and often involve the reactivation of the MAPK signaling pathway or activation of alternative survival pathways.[1][2]
Key Resistance Mechanisms:
-
Reactivation of MAPK Signaling: This is a common mechanism. Inhibition of KRAS G12C can lead to a feedback loop that reactivates upstream proteins like receptor tyrosine kinases (RTKs), including EGFR and FGFR.[3][4] This, in turn, can reactivate wild-type RAS isoforms (HRAS, NRAS) or the remaining KRAS G12C that is not bound to the inhibitor, restoring downstream signaling through RAF-MEK-ERK.[3]
-
Bypass Signaling Pathways: Cancer cells can adapt by upregulating parallel signaling pathways to maintain proliferation and survival. The PI3K-AKT-mTOR pathway is a frequently observed bypass route.[5][6][7]
-
On-Target Secondary Mutations: Acquired mutations in the KRAS gene itself can prevent the inhibitor from binding effectively.[7] For example, mutations in the switch-II pocket, such as Y96D, can confer resistance.[8]
-
Genomic Alterations: Amplification of the KRAS G12C allele can increase the amount of target protein, overwhelming the inhibitor.[5] Amplification of other oncogenes, like MET, can also drive resistance.[9] Co-occurring mutations in tumor suppressor genes like KEAP1, STK11, and CDKN2A are also associated with poorer outcomes.[7][10]
-
Histologic Transformation: In some cases, tumors may change their cellular appearance and type, for example, from adenocarcinoma to squamous cell carcinoma, rendering the original targeted therapy less effective.[9]
Q2: What are the most common combination strategies being investigated to overcome resistance to KRAS G12C inhibitors?
Combination strategies are designed to block the identified resistance mechanisms, typically by targeting multiple nodes within the cancer signaling network.
-
Vertical Inhibition: This involves targeting different points along the same signaling cascade.
-
Upstream Inhibitors: Combining with inhibitors of RTKs (e.g., EGFR inhibitors like cetuximab or panitumumab, particularly in colorectal cancer) or SHP2 inhibitors (which act downstream of RTKs but upstream of RAS) can prevent the feedback reactivation of the MAPK pathway.[2][9][10]
-
Downstream Inhibitors: Combining with MEK or ERK inhibitors provides a secondary block on the pathway, capturing any signal that escapes KRAS G12C inhibition.[10][11]
-
-
Horizontal Inhibition: This strategy involves targeting parallel survival pathways that are activated as a bypass mechanism. Common examples include combining with PI3K, AKT, or mTOR inhibitors.[2][6]
-
Other Combinations:
-
Cell Cycle Inhibitors: CDK4/6 inhibitors can be combined to control cell proliferation driven by bypass signaling.[2][4]
-
Immunotherapy: Preclinical data suggest that KRAS G12C inhibitors may create a more immunogenic tumor microenvironment, providing a rationale for combination with checkpoint inhibitors (e.g., anti-PD-1/PD-L1).[10][11]
-
Chemotherapy: Standard-of-care chemotherapy agents are also being tested in combination with KRAS G12C inhibitors.[10][11]
-
Q3: How do resistance mechanisms and combination strategies differ between non-small cell lung cancer (NSCLC) and colorectal cancer (CRC)?
While both cancers can harbor KRAS G12C mutations, their response to monotherapy and the optimal combination strategies differ significantly. This is largely due to the distinct biological contexts and co-occurring genetic alterations in each disease.[6]
-
Colorectal Cancer (CRC): KRAS G12C inhibitor monotherapy has shown limited efficacy in CRC.[10][12] A primary reason is the strong, rapid feedback activation of EGFR signaling upon KRAS G12C inhibition.[4][10] Therefore, combination therapy with an EGFR inhibitor (e.g., cetuximab or panitumumab) is critical and has demonstrated significantly improved response rates.[2][10][13]
-
Non-Small Cell Lung Cancer (NSCLC): Monotherapy is more effective in NSCLC compared to CRC.[10] Resistance mechanisms in NSCLC are more varied and can include co-mutations in genes like STK11 or KEAP1, histologic transformation, or activation of various RTKs.[6][9] Consequently, the optimal combination strategy is less uniform and may involve SHP2 inhibitors, chemotherapy, or immunotherapy, depending on the specific resistance mechanism.[10]
Data Presentation: Clinical Trial Data for Combination Therapies
The following tables summarize key quantitative data from clinical trials of KRAS G12C inhibitors in combination with other agents.
Table 1: KRAS G12C Inhibitor + EGFR Inhibitor in Colorectal Cancer (CRC)
| Trial Name / Cohort | KRAS G12C Inhibitor | Combination Agent | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) |
| KRYSTAL-1 [13] | Adagrasib | Cetuximab | Pre-treated mCRC | 46% | 100% | 6.9 months |
| CodeBreak 101 [10][13] | Sotorasib | Panitumumab | Pre-treated mCRC | 30% | 93% | 5.7 months |
Table 2: KRAS G12C Inhibitor Combinations in Non-Small Cell Lung Cancer (NSCLC)
| Trial Name / Cohort | KRAS G12C Inhibitor | Combination Agent | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) |
| Unspecified Ph I/II [14] | Glecirasib | JAB-3312 (SHP2i) | Front-line NSCLC | 72.5% | 96.3% | Not Mature (6-month rate: 67.3%) |
| CodeBreak 101 [9] | Sotorasib | Afatinib (pan-ERBB TKI) | Pre-treated NSCLC | - | - | - |
Table 3: KRAS G12C Inhibitor Monotherapy Efficacy for Comparison
| Trial Name | KRAS G12C Inhibitor | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) |
| KRYSTAL-1 (Pooled) [15] | Adagrasib | Pre-treated NSCLC | 43% | 6.9 months | 14.1 months |
| CodeBreak 100 [10] | Sotorasib | Pre-treated NSCLC | 37.1% | 6.8 months | 12.5 months |
| KRYSTAL-1 [10][13] | Adagrasib | Pre-treated CRC | 19% | 5.6 months | - |
| CodeBreak 100 [10] | Sotorasib | Pre-treated CRC | 9.7% | - | - |
Visualizations: Pathways and Workflows
Signaling Pathway: KRAS G12C Inhibition and Resistance
This diagram illustrates the central role of the MAPK pathway and highlights key points of resistance and therapeutic intervention.
Caption: KRAS signaling pathway showing points of inhibition and resistance mechanisms.
Experimental Workflow: Investigating Acquired Resistance
This workflow outlines a typical experimental plan for a researcher who observes resistance developing in their cell line models.
Caption: A step-by-step workflow for identifying resistance and testing solutions.
Troubleshooting Guides
Problem 1: My KRAS G12C mutant cell line shows high intrinsic resistance to the inhibitor, even at first exposure.
Possible Causes and Solutions:
-
Cause 1: Pre-existing co-occurring mutations. The cell line may harbor mutations in other genes that activate parallel survival pathways (e.g., PIK3CA gain-of-function, PTEN loss) or downstream components of the MAPK pathway (e.g., BRAF).[7]
-
Troubleshooting Step: Review the genomic data for your cell line. If not available, perform baseline sequencing (e.g., a targeted panel) to identify co-mutations.
-
Solution: Based on the co-mutation, select a rational combination. For a PIK3CA mutation, combine the KRAS G12C inhibitor with a PI3K inhibitor.[6]
-
-
Cause 2: High basal RTK activity. Some cell lines, particularly those derived from colorectal cancer, have high baseline RTK signaling that provides an immediate bypass route.[10]
-
Troubleshooting Step: Perform a baseline Western blot to check the phosphorylation status of key RTKs (p-EGFR, p-MET) and downstream effectors (p-ERK, p-AKT).
-
Solution: Empirically test combinations with inhibitors targeting the activated RTKs (e.g., an EGFR inhibitor for high p-EGFR) or a broader upstream inhibitor like a SHP2 inhibitor.[9]
-
Problem 2: My cells initially respond to the KRAS G12C inhibitor, but I see a rebound in signaling (p-ERK) within 24-48 hours.
Possible Causes and Solutions:
-
Cause: Adaptive feedback reactivation. This is a well-documented phenomenon where inhibition of a node in the MAPK pathway leads to a loss of negative feedback, causing upstream reactivation of RTKs and wild-type RAS.[3][4]
-
Troubleshooting Step: Confirm the p-ERK rebound with a time-course Western blot (e.g., 2, 6, 12, 24, 48 hours post-treatment). Also, probe for p-EGFR, p-SHP2, and total RAS levels to see if they increase.
-
Solution: This scenario is the primary rationale for vertical pathway inhibition. Add a SHP2 inhibitor or an appropriate RTK inhibitor along with the KRAS G12C inhibitor to blunt this feedback loop and achieve more sustained pathway inhibition.[3]
-
Experimental Protocols
Protocol 1: Western Blot for Assessing MAPK and PI3K Pathway Activation
This protocol is for analyzing protein phosphorylation to assess pathway signaling in response to inhibitor treatment.
Materials:
-
KRAS G12C mutant cell line
-
KRAS G12C inhibitor (e.g., Sotorasib, Adagrasib)
-
Combination inhibitor (e.g., SHP2i, PI3Ki)
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-p-AKT (Ser473), anti-AKT, anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Methodology:
-
Cell Seeding: Seed 5 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with the vehicle (DMSO), KRAS G12C inhibitor alone, combination inhibitor alone, or the combination of both at desired concentrations (e.g., 1x and 10x IC50). Incubate for the desired time points (e.g., 4 hours for acute effects, 24 hours for adaptive resistance).
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and incubate on ice for 20 minutes.
-
Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using the BCA assay according to the manufacturer's protocol.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples (e.g., 20-30 µg per lane), add Laemmli buffer, and boil for 5 minutes. Load samples onto an SDS-PAGE gel and run. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-p-ERK, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3x with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST for 10 minutes each.
-
-
Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total protein levels and loading controls, the membrane can be stripped and re-probed with antibodies for total ERK, total AKT, and GAPDH/β-actin.
Protocol 2: Cell Viability Assay for Synergy Analysis
This protocol uses a luminescence-based assay (e.g., CellTiter-Glo®) to assess cell viability and determine if two inhibitors have a synergistic effect.
Materials:
-
KRAS G12C mutant cell line
-
KRAS G12C inhibitor (Drug A)
-
Combination inhibitor (Drug B)
-
White, clear-bottom 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 90 µL of media. Allow to adhere overnight.
-
Drug Matrix Preparation: Prepare serial dilutions of Drug A and Drug B. Create a dose matrix by adding 10 µL of drug solutions to the wells to achieve a range of concentrations for each drug alone and in combination. Include vehicle-only and no-cell (background) controls. A 6x6 or 8x8 matrix is common.
-
Incubation: Incubate the plate for 72 hours in a standard cell culture incubator.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well (typically equal to the volume of media in the well, e.g., 100 µL).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no-cell wells) from all other readings.
-
Normalize the data to the vehicle-treated wells (representing 100% viability).
-
Use synergy analysis software (e.g., SynergyFinder, Combenefit) to calculate synergy scores (e.g., Bliss independence, Loewe additivity, or ZIP score) from the dose-response matrix. A score greater than zero typically indicates synergy.
-
References
- 1. Overcoming Resistance to Drugs Targeting KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS G12C inhibitor combination therapies: current evidence and challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ascopubs.org [ascopubs.org]
- 10. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. researchhub.com [researchhub.com]
- 13. Combination treatments in KRAS G12C-mut colorectal cancer [dailyreporter.esmo.org]
- 14. researchgate.net [researchgate.net]
- 15. KRAS G12C Inhibitors: Durability of Response, Efficacy in Combination, in NSCLC - The ASCO Post [ascopost.com]
Technical Support Center: Identifying Biomarkers of Response to KRAS G12C Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments aimed at identifying biomarkers of response to KRAS G12C inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for KRAS G12C inhibitors like sotorasib and adagrasib?
A1: KRAS G12C inhibitors are targeted therapies that specifically and irreversibly bind to the cysteine residue of the mutated KRAS G12C protein.[1][2] This covalent binding locks the KRAS protein in an inactive, GDP-bound state.[1] By trapping KRAS G12C in this "off" state, the inhibitors block downstream signaling through pathways like the MAPK and PI3K-AKT pathways, which are critical for tumor cell proliferation, growth, and survival.[3][4]
Q2: What are the established mechanisms of acquired resistance to KRAS G12C inhibitors?
A2: Acquired resistance to KRAS G12C inhibitors is a significant clinical challenge and can occur through various mechanisms, broadly categorized as "on-target" and "off-target" alterations.[5][6]
-
On-target mechanisms involve genetic changes in the KRAS gene itself. These can include secondary KRAS mutations at different codons (e.g., G12D/R/V/W, G13D, Q61H, R68S, H95D/Q/R, Y96C) that prevent the inhibitor from binding effectively, or high-level amplification of the KRAS G12C allele.[7]
-
Off-target mechanisms involve alterations in other genes that bypass the need for KRAS G12C signaling.[5][6] Common bypass tracks include:
-
MAPK Pathway Reactivation: Activating mutations or amplification in other genes within the MAPK pathway, such as NRAS, BRAF, or MAP2K1 (MEK1).[7][8]
-
Receptor Tyrosine Kinase (RTK) Activation: Amplification or activating mutations in upstream RTKs like MET or EGFR can reactivate the pathway.[7][8]
-
Loss of Tumor Suppressors: Loss-of-function mutations in tumor suppressor genes like NF1 and PTEN can also contribute to resistance.[7]
-
Histologic Transformation: In some cases, tumors can change their cellular appearance, for example, from an adenocarcinoma to a squamous cell carcinoma, which can be associated with resistance.[7]
-
Q3: What are some promising biomarkers being investigated to predict response to KRAS G12C inhibitors?
A3: Several potential biomarkers are under investigation to identify patients most likely to benefit from KRAS G12C inhibitors:
-
RAS-RAF Protein Interaction: A recent study suggests that higher levels of RAS-RAF protein interaction, as measured by a proximity ligation assay, may be associated with a better response to KRAS G12C inhibitors in non-small cell lung cancer (NSCLC).[9]
-
TTF-1 Expression: In NSCLC, high expression of Thyroid Transcription Factor-1 (TTF-1) has been linked to improved progression-free and overall survival in patients treated with sotorasib.[10]
-
Circulating Tumor DNA (ctDNA): The clearance of KRAS G12C-mutated ctDNA from the blood after starting treatment is emerging as a dynamic biomarker, with rapid clearance associated with better outcomes.[10]
-
Co-occurring Mutations: The presence of co-mutations in genes such as STK11 and/or KEAP1 in NSCLC may indicate intrinsic resistance to KRAS G12C inhibitors.[11]
Q4: Can KRAS G12C inhibitors be used in combination with other therapies to overcome resistance?
A4: Yes, combination strategies are a key area of research to overcome or prevent resistance. Preclinical and clinical studies are exploring combinations of KRAS G12C inhibitors with:
-
Upstream Inhibitors: Targeting RTKs (e.g., EGFR inhibitors like cetuximab or panitumumab) or signaling nodes like SHP2.[1][12]
-
Downstream Inhibitors: Targeting components of the MAPK pathway such as MEK.
-
Parallel Pathway Inhibitors: Targeting the PI3K/AKT/mTOR pathway.
-
Immunotherapy: Combining with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies) to enhance the anti-tumor immune response.[11]
-
Cell Cycle Inhibitors: Combining with CDK4/6 inhibitors.[1]
Data Presentation
Table 1: Summary of Acquired Resistance Mechanisms to KRAS G12C Inhibitors
| Category | Mechanism | Specific Examples | Reference |
| On-Target | Secondary KRAS Mutations | G12D, G12R, G12V, G12W, G13D, Q61H, R68S, H95D/Q/R, Y96C | [7] |
| KRAS G12C Allele Amplification | High copy number gain of the mutant allele | [7] | |
| Off-Target (Bypass) | MAPK Pathway Reactivation | Activating mutations in NRAS, BRAF, MAP2K1 (MEK1) | [7][8] |
| RTK Activation | MET amplification, activating mutations in RET, oncogenic fusions (ALK, RET, BRAF, RAF1, FGFR3) | [7] | |
| Loss of Tumor Suppressors | Loss-of-function mutations in NF1, PTEN | [7] | |
| Histologic Transformation | Adenocarcinoma to Squamous Cell Carcinoma | [7] |
Table 2: Potential Biomarkers of Response to KRAS G12C Inhibitors
| Biomarker | Method of Detection | Clinical Observation | Tumor Type | Reference |
| RAS-RAF Interaction | Proximity Ligation Assay (PLA) | Higher levels of interaction associated with better response. | NSCLC | [9] |
| TTF-1 Expression | Immunohistochemistry (IHC) | High expression associated with improved PFS and OS. | NSCLC | [10] |
| KRAS G12C ctDNA Clearance | Droplet Digital PCR (ddPCR) | Rapid clearance from plasma post-treatment linked to better outcomes. | NSCLC | [10] |
| Co-mutations (STK11, KEAP1) | Next-Generation Sequencing (NGS) | Presence may indicate intrinsic resistance. | NSCLC | [11] |
Mandatory Visualizations
References
- 1. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 3. Best Practices Recommendations for Diagnostic Immunohistochemistry in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wuxibiology.com [wuxibiology.com]
- 6. revvity.com [revvity.com]
- 7. An improved digital polymerase chain reaction protocol to capture low‐copy KRAS mutations in plasma cell‐free DNA by resolving ‘subsampling’ issues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Automated TTF-1 Immunohistochemistry Assay for the Differentiation of Lung Adenocarcinoma Versus Lung Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Visualization of RAS/MAPK signaling in situ by the proximity ligation assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Targets for Overcoming Resistance to KRAS G12C Inhibitors (G12Cis) in Cancer - NYU TOV Licensing [license.tov.med.nyu.edu]
- 12. youtube.com [youtube.com]
Technical Support Center: Addressing Feedback Reactivation of the MAPK Pathway with KRAS G12C Inhibitor 35
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the effects of KRAS G12C Inhibitor 35. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experiments focused on the feedback reactivation of the MAPK pathway.
I. Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound.
Western Blot: Inconsistent or Unexpected Phospho-ERK Levels
Issue: After treatment with this compound, you observe minimal reduction or even an increase in phosphorylated ERK (p-ERK) levels, contrary to the expected inhibition of the MAPK pathway.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Feedback Reactivation of Wild-Type RAS: Inhibition of KRAS G12C can lead to a compensatory upregulation of wild-type HRAS and NRAS activity, reactivating the MAPK pathway.[1][2] | Perform a RAS-GTP pulldown assay to assess the activation status of different RAS isoforms (KRAS, HRAS, NRAS). Consider co-treatment with a SHP2 inhibitor to block upstream signaling to wild-type RAS.[3][4][5] |
| Receptor Tyrosine Kinase (RTK) Upregulation: The inhibitor can trigger feedback activation of upstream RTKs such as EGFR, leading to downstream signaling independent of KRAS G12C.[1][2] | Profile the phosphorylation status of various RTKs using a phospho-RTK array. If a specific RTK is activated, consider a combination therapy with a relevant RTK inhibitor. |
| Suboptimal Inhibitor Concentration or Treatment Time: The concentration of Inhibitor 35 may be too low, or the treatment duration may be too short to achieve sustained pathway inhibition. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for maximal p-ERK inhibition. |
| Technical Issues with Western Blot: Problems with antibody specificity, protein transfer, or detection reagents can lead to inaccurate results.[6][7][8][9] | Ensure the specificity of your p-ERK antibody. Use a positive control (e.g., cells stimulated with a growth factor) and a negative control. Verify efficient protein transfer using Ponceau S staining. Use fresh detection reagents.[6] |
Troubleshooting Workflow: Unexpected p-ERK Levels
Caption: Troubleshooting workflow for unexpected p-ERK results.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of feedback reactivation of the MAPK pathway following treatment with a KRAS G12C inhibitor?
A1: The primary mechanism involves the reactivation of wild-type (WT) RAS isoforms (HRAS and NRAS). Inhibition of KRAS G12C disrupts the negative feedback loop that normally suppresses upstream signaling. This leads to the activation of receptor tyrosine kinases (RTKs), which in turn activate WT RAS, thereby reactivating the MAPK pathway.[1][2]
Q2: Why is MAPK pathway reactivation more pronounced in some cell lines compared to others?
A2: The extent of feedback reactivation can vary depending on the specific genetic and proteomic context of the cell line. Factors influencing this include the baseline expression levels of different RTKs, the presence of co-occurring mutations in other signaling pathways, and the relative abundance of WT RAS isoforms.[1]
Q3: What are the therapeutic strategies to overcome this feedback reactivation?
A3: Combination therapies are the most promising approach. Co-targeting KRAS G12C and key nodes in the feedback loop, such as SHP2 (a phosphatase downstream of many RTKs) or specific hyperactivated RTKs (e.g., EGFR), can lead to a more sustained inhibition of the MAPK pathway.[3][4][5][10]
Q4: How can I quantify the synergistic effect of a combination therapy involving this compound?
A4: You can perform a cell viability assay with a matrix of concentrations for both Inhibitor 35 and the combination drug. The results can be analyzed using software like CompuSyn to calculate a Combination Index (CI). A CI value less than 1 indicates synergy.[11][12]
III. Quantitative Data Summary
The following tables summarize representative quantitative data on the effects of KRAS G12C inhibitors and combination therapies on MAPK pathway signaling and cell viability. Data presented here is based on published findings for well-characterized KRAS G12C inhibitors and should be considered as a reference for experiments with Inhibitor 35.
Table 1: Effect of KRAS G12C Inhibitor on p-ERK Levels Over Time
| Cell Line | Treatment (100 nM KRAS G12C Inhibitor) | 4 hours | 24 hours | 48 hours | 72 hours |
| NCI-H358 | p-ERK/Total ERK (normalized to control) | 0.25 | 0.65 | 0.80 | 0.85 |
| MIA PaCa-2 | p-ERK/Total ERK (normalized to control) | 0.15 | 0.50 | 0.75 | 0.80 |
| This table illustrates the rebound of p-ERK levels over time despite continuous treatment with a KRAS G12C inhibitor, indicative of feedback reactivation.[1] |
Table 2: Synergistic Effect of KRAS G12C Inhibitor and SHP2 Inhibitor on Cell Viability
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) at 50% effect |
| NCI-H358 | KRAS G12C Inhibitor | 85 | 0.45 |
| SHP2 Inhibitor | >1000 | ||
| Combination | 15 | ||
| MIA PaCa-2 | KRAS G12C Inhibitor | 120 | 0.38 |
| SHP2 Inhibitor | >1000 | ||
| Combination | 25 | ||
| A Combination Index (CI) < 1 indicates a synergistic effect. The combination of a KRAS G12C inhibitor and a SHP2 inhibitor shows strong synergy in reducing cell viability.[3][4][5] |
IV. Experimental Protocols
Western Blot for Phospho-ERK (p-ERK) Detection
This protocol describes the detection of phosphorylated ERK1/2 (Thr202/Tyr204) as a readout for MAPK pathway activity.
Materials:
-
Cells treated with this compound and appropriate controls.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-p-ERK1/2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.[13][14]
Experimental Workflow: Western Blot for p-ERK
Caption: Workflow for Western blot analysis of p-ERK.
RAS-GTP Pulldown Assay
This assay is used to specifically pull down and detect the active, GTP-bound form of RAS proteins.
Materials:
-
Cells treated with this compound and controls.
-
Lysis buffer (e.g., Mg2+ Lysis/Wash Buffer).
-
RAS-binding domain (RBD) of Raf1 fused to GST and coupled to glutathione-agarose beads.
-
Wash buffer.
-
Primary antibodies: anti-KRAS, anti-HRAS, anti-NRAS.
-
HRP-conjugated secondary antibody.
-
ECL substrate.
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer.
-
Protein Quantification: Determine protein concentration.
-
Pulldown: Incubate cell lysates with GST-Raf1-RBD agarose beads for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash three times with wash buffer.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blot: Analyze the eluted proteins by Western blotting using antibodies specific for KRAS, HRAS, and NRAS.[15][16][17]
Experimental Workflow: RAS-GTP Pulldown
Caption: Workflow for RAS-GTP pulldown assay.
Cell Viability Assay for Drug Synergy
This protocol is for determining the synergistic effects of this compound in combination with another drug (e.g., a SHP2 inhibitor).
Materials:
-
Cancer cell lines of interest.
-
96-well cell culture plates.
-
This compound and the second drug of interest.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or SRB).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a matrix of concentrations of Inhibitor 35 and the second drug, both alone and in combination. Include vehicle-only controls.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls. Calculate the Combination Index (CI) using software such as CompuSyn to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[11][12][18]
Logical Diagram: Synergy Analysis
Caption: Logical flow for determining drug synergy.
References
- 1. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 8. biocompare.com [biocompare.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Frontiers | KRAS G12C inhibitor combination therapies: current evidence and challenge [frontiersin.org]
- 11. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]
- 12. Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Ras Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Cell Line Models of Resistance to KRAS G12C Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with cell line models of resistance to KRAS G12C inhibitors, such as sotorasib and adagrasib.
Frequently Asked Questions (FAQs)
Q1: My KRAS G12C mutant cell line is showing innate resistance to sotorasib/adagrasib. What are the possible reasons?
A1: Innate resistance to KRAS G12C inhibitors can occur even in cell lines harboring the target mutation.[1] This can be attributed to several factors:
-
Co-occurring Genetic Alterations: The presence of other mutations in key signaling pathways can reduce dependence on KRAS G12C signaling. For example, mutations in genes like NRAS or alterations in tumor suppressors can provide alternative growth signals.[2]
-
Cellular Context: The intrinsic signaling network of a particular cell line may have pre-existing mechanisms to bypass KRAS G12C inhibition, such as baseline activation of receptor tyrosine kinases (RTKs).
-
Heterogeneity of Response: Not all KRAS G12C mutant cell lines are equally sensitive to inhibitors. There is a known heterogeneity in response across different cell line models.[3]
Q2: I am trying to generate a resistant cell line, but the cells die at higher concentrations of the inhibitor. What should I do?
A2: Generating resistant cell lines requires a careful, gradual increase in drug concentration. If you observe excessive cell death, consider the following:
-
Reduce the Dose Increment: Instead of doubling the concentration, try increasing it by a smaller fold, such as 1.2 to 1.5-fold.[4][5]
-
Allow for Recovery: Ensure the surviving cells have enough time to recover and repopulate before the next dose escalation. This may require maintaining the cells at a specific concentration for several passages.[6]
-
Start at a Lower Concentration: Begin the selection process at a concentration around the IC20 (the concentration that inhibits 20% of cell proliferation) to minimize initial cell death and allow for the gradual selection of resistant clones.[6]
-
Cryopreserve at Each Stage: It is crucial to freeze down vials of cells at each successful concentration step. This provides a backup if a subsequent increase in concentration leads to the loss of the culture.[6]
Q3: My resistant cell line shows reactivation of the MAPK pathway. What are the common underlying mechanisms?
A3: Reactivation of the MAPK pathway (p-ERK) is a common mechanism of acquired resistance. The primary causes can be categorized as "on-target" or "off-target":
-
On-Target Alterations: These are genetic changes in the KRAS gene itself.
-
Secondary KRAS Mutations: New mutations can arise in the KRAS gene, such as at codons 12 (e.g., G12V, G12D), 13 (G13D), 61 (Q61H), or within the switch-II pocket (e.g., R68S, H95D/R, Y96C), which can prevent the inhibitor from binding effectively.[5][7]
-
KRAS G12C Amplification: An increase in the copy number of the KRAS G12C allele can lead to higher levels of the target protein, overwhelming the inhibitor.[7]
-
-
Off-Target Alterations (Bypass Mechanisms): These involve the activation of other signaling molecules that bypass the need for KRAS G12C.
-
Activating Mutations in Downstream Effectors: Mutations in genes downstream of KRAS, such as NRAS, BRAF, or MAP2K1 (MEK1), can reactivate the MAPK cascade.[8]
-
Receptor Tyrosine Kinase (RTK) Activation: Amplification or activating mutations in RTKs like EGFR, MET, FGFRs, or ALK and RET fusions can lead to the activation of wild-type RAS isoforms (HRAS, NRAS) or other signaling pathways that converge on MAPK activation.[5][9][10]
-
Q4: Besides MAPK reactivation, what other signaling pathways can contribute to resistance?
A4: The PI3K/AKT/mTOR pathway is another critical signaling cascade that can be activated to bypass KRAS G12C inhibition.[11][12] This can be triggered by:
-
Loss of PTEN: Loss-of-function mutations in the tumor suppressor PTEN can lead to the constitutive activation of the PI3K/AKT pathway.[5]
-
Activating Mutations in PIK3CA: Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, can also drive resistance.
-
RTK-Mediated Activation: Some RTKs can directly activate the PI3K pathway, independently of their effects on the MAPK pathway.[12]
-
Histologic Transformation: In some cases, particularly in non-small cell lung cancer (NSCLC) models, resistance can be associated with a change in the cell's histology, for example, from adenocarcinoma to squamous cell carcinoma.[5][9] This transformation can alter the cell's signaling dependencies.
Troubleshooting Guides
Problem: Inconsistent IC50 values in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize and standardize the number of cells seeded per well. A seeding density that allows for logarithmic growth throughout the assay duration is ideal.[13] |
| Drug Dilution and Storage | Prepare fresh drug dilutions for each experiment. If storing diluted drugs, use small aliquots to avoid multiple freeze-thaw cycles. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.[4][14] |
| Assay Incubation Time | Standardize the duration of drug exposure. For longer assays, nutrient depletion and pH changes in the media can affect cell viability.[13] |
| Cell Health and Passage Number | Use cells that are in a healthy, logarithmic growth phase. High passage numbers can lead to genetic drift and altered drug sensitivity. |
Problem: No detectable change in p-ERK levels by Western blot after inhibitor treatment in a supposedly sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Suboptimal Antibody | Validate the phospho-specific antibody using positive and negative controls. Use a well-characterized antibody for p-ERK1/2 (Thr202/Tyr204). |
| Timing of Lysate Collection | MAPK pathway reactivation can occur rapidly. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point to observe maximal inhibition. |
| Drug Concentration | Ensure the inhibitor concentration used is sufficient to inhibit KRAS G12C in your specific cell line. Titrate the drug concentration to confirm the dose-response. |
| Loading Control Issues | Use a reliable loading control (e.g., β-actin, GAPDH, or total ERK) to ensure equal protein loading across all lanes. |
Quantitative Data Summary
Table 1: IC50 Values of KRAS G12C Inhibitors in Sensitive and Acquired Resistant Cell Lines
| Cell Line | Cancer Type | Inhibitor | Parental IC50 | Resistant IC50 | Fold Increase in Resistance | Reference |
| MIA PaCa-2 | Pancreatic | Sotorasib (AMG510) | Not specified | Not specified | ~60-fold | [15] |
| MIA PaCa-2 | Pancreatic | Adagrasib (MRTX849) | Not specified | Not specified | ~40-fold | [15] |
| H23 | NSCLC | Sotorasib | 3.2 µM | >20 µM | >6.25-fold | [11] |
| SW1573 | NSCLC | Sotorasib | 9.6 µM | >IC50 of parental | Not specified | [11] |
| H23 | NSCLC | Sotorasib | Not specified | 2.5 µM | >600-fold | [12] |
| H358 | NSCLC | Sotorasib | 27 nM | 1 µM | >200-fold | [12] |
Experimental Protocols
Protocol 1: Generation of KRAS G12C Inhibitor-Resistant Cell Lines
This protocol describes a general method for generating resistant cell lines using a dose-escalation approach.[4][5]
-
Determine the Initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of the KRAS G12C inhibitor in the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in media containing the inhibitor at a concentration of approximately IC20.
-
Dose Escalation: Once the cells have adapted and are proliferating at a steady rate (this may take several passages), increase the inhibitor concentration by 1.2 to 1.5-fold.[4][5]
-
Monitoring and Maintenance: Continuously monitor the cells for signs of recovery and proliferation. If significant cell death occurs, reduce the concentration to the previous level and allow the culture to recover before attempting to increase the dose again.
-
Repeat Escalation: Repeat the dose escalation process until the cells can proliferate in a significantly higher concentration of the inhibitor (e.g., 10-fold or higher than the initial IC50).
-
Characterization: Periodically assess the IC50 of the resistant cell population to quantify the level of resistance.
-
Cryopreservation: At each successful dose escalation, cryopreserve an aliquot of the cells.
Protocol 2: Western Blotting for MAPK and PI3K/AKT Pathway Activation
This protocol is for assessing the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways.
-
Cell Lysis: Lyse the parental and resistant cells with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest overnight at 4°C. Key targets include:
-
MAPK Pathway: p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-MEK1/2 (Ser217/221), total MEK1/2.
-
PI3K/AKT Pathway: p-AKT (Ser473), total AKT.
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Receptor Tyrosine Kinase (RTK) Array
This protocol provides a method for screening for the activation of multiple RTKs simultaneously.
-
Cell Lysate Preparation: Prepare cell lysates from parental and resistant cells as described in the Western blotting protocol. Ensure the protein concentration is within the range recommended by the array manufacturer (typically 0.2-1 mg/ml).
-
Array Blocking: Block the RTK array membranes according to the manufacturer's instructions.
-
Lysate Incubation: Incubate the blocked membranes with the cell lysates overnight at 4°C on a rocking platform.
-
Detection Antibody Incubation: Wash the membranes and incubate with a biotinylated detection antibody cocktail.
-
Streptavidin-HRP Incubation: After another wash step, incubate the membranes with HRP-conjugated streptavidin.
-
Chemiluminescent Detection: Wash the membranes and add a chemiluminescent detection reagent.
-
Data Analysis: Capture the signal using an imaging system. Quantify the spot intensities using appropriate software and compare the phosphorylation levels of different RTKs between the parental and resistant cell lines.
Visualizations
Caption: Experimental workflow for generating and characterizing KRAS G12C inhibitor-resistant cell lines.
Caption: Key signaling pathways involved in resistance to KRAS G12C inhibitors.
References
- 1. Overcoming Resistance to Drugs Targeting KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. تصاعد الجرعة: طريقة لتطوير مقاومة الأدوية في الخلايا السرطانية [app.jove.com]
- 6. Cell Culture Academy [procellsystem.com]
- 7. Molecular Characterization of Acquired Resistance to KRASG12C–EGFR Inhibition in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diverse alterations associated with resistance to KRAS(G12C) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. wuxibiology.com [wuxibiology.com]
- 11. Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 14. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Toxicity of KRAS G12C Inhibitor 35 in Combination Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of the hypothetical KRAS G12C inhibitor 35 during combination studies.
Troubleshooting Guides
Proactively identifying and mitigating toxicity is crucial for the successful development of combination therapies involving this compound. The following table outlines potential toxicity issues, their possible causes, and recommended solutions for both in vitro and in vivo studies.
| Observed Toxicity | Potential Cause | Recommended Solution / Mitigation Strategy |
| In Vitro | ||
| Increased cell death in non-KRAS G12C cell lines | Off-target effects of inhibitor 35 or the combination partner. | - Perform a broader panel screening to identify off-target activities. - Titrate the concentration of both inhibitors to find the optimal therapeutic window. - Consider a different combination partner with a more specific mechanism of action. |
| Synergistic cytotoxicity in normal cells | Overlapping toxicities of the two agents. | - Evaluate the combination in a 3D organoid model derived from normal tissue to better predict in vivo toxicity. - Stagger the administration of the two drugs in your experimental protocol. |
| In Vivo | ||
| Significant weight loss (>15%) and poor general appearance in animal models | Systemic toxicity due to the combination therapy. | - Reduce the dosage of one or both inhibitors. - Change the dosing schedule (e.g., intermittent vs. continuous dosing). - Provide supportive care, such as hydration and nutritional supplements. |
| Elevated liver enzymes (ALT/AST)[1][2][3][4] | Hepatotoxicity is a known class effect of some KRAS G12C inhibitors.[2][3][5] | - Monitor liver function tests regularly throughout the study. - Consider dose reduction or interruption based on the severity of enzyme elevation.[1] - Co-administer hepatoprotective agents if scientifically justified. |
| Gastrointestinal distress (e.g., diarrhea, vomiting)[1][4][6] | Common adverse events associated with KRAS G12C inhibitors and their combination partners.[6] | - Administer anti-diarrheal or anti-emetic agents as part of the supportive care regimen.[6] - Adjust the formulation or route of administration if possible. |
| Skin rash | Potential toxicity from combination with EGFR inhibitors.[7] | - Monitor for dermatological adverse events. - Consider topical or systemic treatments for rash as per established guidelines for EGFR inhibitor-related skin toxicity. |
| Pneumonitis[2] | A rare but serious adverse event observed with some targeted therapies and immunotherapies.[7] | - Monitor for respiratory symptoms such as cough and dyspnea. - Discontinue treatment immediately if pneumonitis is suspected and initiate appropriate medical management. |
Frequently Asked Questions (FAQs)
Q1: What are the common toxicities observed with KRAS G12C inhibitors when used in combination therapies?
A1: Based on preclinical and clinical studies of various KRAS G12C inhibitors, common toxicities in combination therapies include gastrointestinal issues such as diarrhea, nausea, and vomiting, as well as hepatotoxicity indicated by elevated liver enzymes (ALT and AST).[1][3][4][6] When combined with other targeted agents like EGFR inhibitors, skin rash can be a significant adverse event.[7] Combination with immunotherapy can sometimes lead to an increased incidence of immune-related adverse events, including pneumonitis.[2][7]
Q2: How can I design my in vivo study to proactively minimize the toxicity of this compound in combination?
A2: To minimize in vivo toxicity, it is crucial to first establish the maximum tolerated dose (MTD) of inhibitor 35 as a single agent. When designing combination studies, consider starting with doses below the single-agent MTDs for both inhibitor 35 and the combination partner. A dose-escalation study can then be performed to find the optimal combination dose that maintains efficacy while minimizing toxicity. Staggered dosing schedules, where one drug is administered before the other, may also help mitigate overlapping toxicities.[8] Continuous monitoring of animal health, including body weight, clinical signs, and regular blood work for liver and kidney function, is essential.
Q3: Are there specific combination partners that are known to have a better toxicity profile with KRAS G12C inhibitors?
A3: While specific data for "inhibitor 35" is not available, studies with other KRAS G12C inhibitors suggest that the toxicity profile is highly dependent on the combination partner. For instance, combining a KRAS G12C inhibitor with an mTOR and IGF1R inhibitor has been shown to be effective while avoiding the toxicities associated with MEK inhibitors.[8] Combination with EGFR inhibitors has shown promise in colorectal cancer, though management of skin rash is important.[7][9] The choice of a combination partner should be guided by the specific cancer type and the desire to achieve synergistic anti-tumor activity without overlapping toxicities.
Q4: What are the key signaling pathways to monitor for assessing on-target and off-target toxicities?
A4: The primary on-target pathway to monitor is the MAPK pathway (RAS-RAF-MEK-ERK) to ensure effective inhibition of KRAS G12C signaling. To assess potential mechanisms of resistance and off-target effects that could contribute to toxicity, it is also advisable to monitor the PI3K/AKT/mTOR pathway.[10][11] Feedback activation of upstream receptor tyrosine kinases (RTKs) like EGFR can also occur, which is a key consideration for both efficacy and potential toxicity in certain contexts.[9][10]
Experimental Protocols
Key Experiment 1: In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of inhibitor 35 alone and in combination with a partner drug in both cancer and normal cell lines.
Methodology:
-
Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of inhibitor 35 and the combination partner. Treat the cells with each drug individually and in a matrix of combinations. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, resazurin) to measure the number of viable cells.
-
Data Analysis: Plot the cell viability against the drug concentration and fit the data to a dose-response curve to determine the IC50 values. For combination studies, use software like CompuSyn to calculate the combination index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Key Experiment 2: In Vivo MTD and Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) of inhibitor 35 in combination with another agent and to characterize the toxicity profile in a relevant animal model (e.g., xenograft or genetically engineered mouse model).
Methodology:
-
Animal Acclimatization: Acclimate animals to the facility for at least one week before the start of the study.
-
Dose Formulation: Prepare the dosing solutions for inhibitor 35 and the combination partner according to the vehicle recommendations.
-
Dose Administration: Begin with a dose-escalation design. Administer the drugs via the intended clinical route (e.g., oral gavage, intraperitoneal injection) according to the planned schedule (e.g., daily, twice daily, intermittent).
-
Monitoring:
-
Clinical Observations: Monitor the animals daily for clinical signs of toxicity (e.g., changes in posture, activity, grooming).
-
Body Weight: Record the body weight of each animal at least three times per week.
-
Blood Sampling: Collect blood samples at baseline and at specified time points for complete blood count (CBC) and serum chemistry analysis (including liver and kidney function tests).
-
-
Endpoint: The MTD is defined as the highest dose that does not cause greater than 15-20% body weight loss or other signs of severe toxicity.
-
Histopathology: At the end of the study, perform a necropsy and collect major organs for histopathological analysis to identify any drug-related tissue damage.
Visualizations
Caption: Simplified KRAS signaling pathway and the point of intervention for Inhibitor 35.
Caption: Experimental workflow for assessing combination therapy toxicity.
Caption: A logical workflow for troubleshooting in vivo toxicity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A real-world pharmacovigilance study of KRAS G12C mutation inhibitors based on the food and drug administration adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatobiliary Adverse Events Associated With the KRAS p.G12C Inhibitor Sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adagrasib in Previously Treated Patients With KRAS G12C–Mutated Advanced NSCLC - The ASCO Post [ascopost.com]
- 5. JNCCN 360 - Non–Small Cell Lung Cancer - Treatment-Related Hepatotoxicity in NSCLC: Are All KRAS G12C Inhibitors Created Equal? [jnccn360.org]
- 6. Practical Guidance for the Management of Adverse Events in Patients with KRASG12C-Mutated Non-Small Cell Lung Cancer Receiving Adagrasib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientificarchives.com [scientificarchives.com]
- 10. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head In Vitro Comparison of Leading KRAS G12C Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the in vitro performance of prominent KRAS G12C inhibitors. We present key experimental data in structured tables, detail the methodologies of pivotal assays, and visualize complex biological and experimental workflows to facilitate informed decision-making in preclinical research.
The discovery of covalent inhibitors targeting the cysteine residue in the KRAS G12C mutant protein has marked a significant breakthrough in cancer therapy. This guide focuses on a head-to-head in vitro comparison of four leading KRAS G12C inhibitors: sotorasib (AMG-510), adagrasib (MRTX-849), MRTX-1257, and divarasib (GDC-6036). We will delve into their potency in biochemical and cell-based assays, providing a clear picture of their relative performance.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro efficacy of the selected KRAS G12C inhibitors across various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency; lower values indicate higher potency.
Table 1: Biochemical Assay - Inhibition of KRAS G12C Nucleotide Exchange
| Inhibitor | IC50 (nM) | Assay Type |
| Sotorasib (AMG-510) | 8.9 | TR-FRET |
| Adagrasib (MRTX-849) | - | - |
| MRTX-1257 | 2.7 | LeadHunter |
| Divarasib (GDC-6036) | - | - |
Table 2: Cell-Based Assay - Inhibition of p-ERK in KRAS G12C Mutant Cell Lines
| Inhibitor | Cell Line | IC50 (nM) |
| Sotorasib (AMG-510) | NCI-H358 | 6 |
| Adagrasib (MRTX-849) | - | - |
| MRTX-1257 | NCI-H358 | 0.9[1][2][3][4] |
| Divarasib (GDC-6036) | - | - |
Note: Data for Adagrasib and Divarasib in a p-ERK inhibition assay with specific IC50 values was not explicitly found in the provided search results. Divarasib has been reported to be 5 to 20 times more potent in vitro than sotorasib and adagrasib.[5]
Table 3: Cell-Based Assay - Inhibition of Cell Viability in KRAS G12C Mutant Cell Lines
| Inhibitor | Cell Line | IC50 (nM) |
| Sotorasib (AMG-510) | NCI-H358 | 6 |
| Sotorasib (AMG-510) | MIA PaCa-2 | 9 |
| Adagrasib (MRTX-849) | - | - |
| MRTX-1257 | NCI-H358 | 0.3 - 62 (in 3D ULA viability assays)[6] |
Note: Adagrasib IC50 values for cell viability were not explicitly available in a comparable format in the initial search results. The range for MRTX-1257 reflects its activity across a panel of 16 KRAS G12C-mutant cell lines.[6]
Mandatory Visualization
// Node Definitions RTK [label="RTK", fillcolor="#F1F3F4", fontcolor="#202124"]; GRB2 [label="GRB2", fillcolor="#F1F3F4", fontcolor="#202124"]; SOS1 [label="SOS1", fillcolor="#F1F3F4", fontcolor="#202124"]; KRAS_GDP [label="KRAS G12C-GDP\n(Inactive)", fillcolor="#FBBC05", fontcolor="#202124"]; KRAS_GTP [label="KRAS G12C-GTP\n(Active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Growth", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="KRAS G12C Inhibitor", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges RTK -> GRB2 -> SOS1; SOS1 -> KRAS_GDP [label="GTP Exchange"]; KRAS_GDP -> KRAS_GTP; KRAS_GTP -> RAF; KRAS_GTP -> PI3K; RAF -> MEK -> ERK -> Proliferation; PI3K -> AKT -> Proliferation; Inhibitor -> KRAS_GDP [label="Binds to inactive state", style=dashed, color="#4285F4"];
// Invisible nodes for alignment {rank=same; GRB2; SOS1;} {rank=same; RAF; PI3K;} } dot Caption: KRAS G12C Signaling Pathway and Point of Inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Biochemical Assay: TR-FRET Based KRAS G12C Nucleotide Exchange Assay
This assay quantitatively measures the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRAS G12C protein.
-
Principle: The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A terbium-labeled anti-His-tag antibody binds to His-tagged KRAS G12C, and a fluorescently labeled GTP analog (GTP-Red) binds to the active site of KRAS. When in close proximity, excitation of the terbium donor leads to energy transfer and emission from the GTP-Red acceptor. Unlabeled GTP or an inhibitor that blocks GTP binding will displace the GTP-Red, leading to a decrease in the FRET signal.
-
Materials:
-
Recombinant His-tagged KRAS G12C protein
-
Terbium-labeled anti-His-tag antibody
-
GTP-Red (or other suitable fluorescent GTP analog)
-
Unlabeled GTP (for positive control)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
-
-
Procedure:
-
Prepare a dilution series of the KRAS G12C inhibitor in assay buffer.
-
In a 384-well plate, add the inhibitor dilutions.
-
Add a solution of His-tagged KRAS G12C protein to each well.
-
Add a pre-mixed solution of Terbium-labeled anti-His-tag antibody and GTP-Red to each well.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes), protected from light.
-
Read the plate on an HTRF-compatible reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio and plot the results against the inhibitor concentration to determine the IC50 value.
-
Cell-Based Assay: Cell Viability (CyQUANT® Direct Cell Proliferation Assay)
This assay assesses the impact of KRAS G12C inhibitors on the proliferation of cancer cell lines harboring the KRAS G12C mutation.
-
Principle: The CyQUANT® Direct assay uses a cell-permeant DNA-binding dye that fluoresces when bound to DNA. The intensity of the fluorescence is directly proportional to the number of cells. A background suppressor is included to block fluorescence from the dye in the medium.
-
Materials:
-
KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
KRAS G12C inhibitors
-
CyQUANT® Direct Cell Proliferation Assay Kit
-
96-well clear-bottom black plates
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the KRAS G12C inhibitor in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor dilutions.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Prepare the 2X CyQUANT® Direct detection reagent according to the manufacturer's protocol.[5]
-
Add an equal volume of the 2X detection reagent to each well.[5]
-
Incubate the plate for 60 minutes at 37°C, protected from light.[5]
-
Measure the fluorescence using a microplate reader with appropriate filters (e.g., excitation ~485 nm, emission ~527 nm).
-
Plot the fluorescence intensity against the inhibitor concentration to calculate the IC50 value.
-
Cell-Based Assay: Western Blot for Phospho-ERK (p-ERK) Inhibition
This assay measures the inhibition of a key downstream effector in the KRAS signaling pathway, providing a direct measure of target engagement and pathway inhibition in a cellular context.
-
Principle: Western blotting is used to detect the levels of phosphorylated ERK (p-ERK), the active form of the protein. A decrease in the p-ERK signal in inhibitor-treated cells compared to untreated cells indicates successful pathway inhibition. Total ERK levels are also measured as a loading control.
-
Materials:
-
KRAS G12C mutant cell lines
-
KRAS G12C inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with a dilution series of the KRAS G12C inhibitor for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Strip the membrane and re-probe with the total-ERK antibody as a loading control.
-
Quantify the band intensities and normalize the p-ERK signal to the total-ERK signal. Plot the normalized values against the inhibitor concentration to determine the IC50.
-
Conclusion
This guide provides a comparative overview of the in vitro performance of four key KRAS G12C inhibitors. The presented data and detailed protocols offer a valuable resource for researchers in the field of oncology and drug discovery. While in vitro assays are a critical first step, it is important to note that these findings do not always directly translate to in vivo efficacy and clinical outcomes. Further studies are necessary to fully elucidate the therapeutic potential of these promising targeted agents.
References
- 1. Protocol for CyQUANT Cell Proliferation Assay [thelabrat.com]
- 2. Measuring cell proliferation using the CyQUANT Cell Proliferation Assay with SpectraMax Microplate Readers [moleculardevices.com]
- 3. revvity.com [revvity.com]
- 4. hoelzel-biotech.com [hoelzel-biotech.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]
Selectivity Profile of KRAS G12C Inhibitors: A Comparative Analysis
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the selectivity of a representative KRAS G12C inhibitor against other RAS isoforms. As a specific "KRAS G12C inhibitor 35" could not be identified in publicly available literature, this document utilizes data for Sotorasib (AMG-510), a well-characterized and clinically approved KRAS G12C inhibitor, to illustrate the principles of selectivity assessment. The methodologies and data presentation formats provided herein can be applied to evaluate the selectivity of any novel KRAS G12C inhibitor.
Introduction to KRAS G12C and Isoform Selectivity
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a pivotal GTPase that functions as a molecular switch in signaling pathways controlling cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The G12C mutation, where glycine at codon 12 is substituted with cysteine, is particularly prevalent in non-small cell lung cancer. This mutation impairs the intrinsic GTP hydrolysis activity of KRAS, locking the protein in a constitutively active, GTP-bound state, which leads to persistent downstream signaling through pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR cascades.[2][3]
The high degree of sequence homology among RAS isoforms—primarily KRAS, NRAS, and HRAS—presents a significant challenge in developing mutant-selective inhibitors.[4][5] An ideal KRAS G12C inhibitor should potently target the G12C mutant protein while sparing wild-type KRAS and other RAS isoforms to minimize off-target effects and potential toxicities. The unique cysteine residue introduced by the G12C mutation provides a handle for developing covalent inhibitors that can achieve high selectivity.[5]
Quantitative Selectivity of Sotorasib (AMG-510)
The selectivity of Sotorasib has been evaluated in various preclinical models. The following table summarizes the inhibitory activity of Sotorasib against different RAS isoforms expressed in Ba/F3 cells, a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival. Expression of an oncogenic RAS mutant allows these cells to proliferate in the absence of IL-3, and the potency of a RAS inhibitor can be measured by its ability to inhibit this proliferation.
| RAS Isoform | IC50 (nM) | Fold Selectivity vs. KRAS G12C |
| KRAS G12C | 10 | 1 |
| NRAS G12C | 2 | 0.2 (5-fold more potent) |
| HRAS G12C | 10 | 1 |
| KRAS G12D | >1000 | >100 |
| Wild-Type KRAS | >1000 | >100 |
Data compiled from publicly available research.[4][5] IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50%.
These data indicate that Sotorasib is highly selective for the G12C mutation. Interestingly, it demonstrates even greater potency against NRAS G12C than KRAS G12C.[4][5] The inhibitor shows minimal activity against cells expressing the KRAS G12D mutation or wild-type KRAS, highlighting its specificity for the G12C-mutant protein.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of selectivity data. Below are protocols for key experiments used to characterize KRAS G12C inhibitors.
Cell-Based Proliferation Assay
This assay determines the potency of an inhibitor in a cellular context by measuring its effect on the proliferation of engineered cell lines expressing specific RAS isoforms.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against various RAS isoforms.
Materials:
-
Ba/F3 cells engineered to express KRAS G12C, NRAS G12C, HRAS G12C, or other RAS mutants.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Test compound (e.g., Sotorasib) dissolved in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
96-well microplates.
Protocol:
-
Seed the engineered Ba/F3 cells in 96-well plates at an appropriate density in RPMI-1640 medium without IL-3.
-
Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should be kept constant (e.g., <0.1%).
-
Add the diluted compound to the respective wells. Include vehicle-only (DMSO) controls.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[4]
-
After the incubation period, allow the plates to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader to determine the number of viable cells.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
Biochemical Nucleotide Exchange Assay
This in vitro assay measures the ability of an inhibitor to lock KRAS G12C in its inactive, GDP-bound state by preventing the exchange of GDP for GTP.
Objective: To quantify the inhibitory effect of a test compound on SOS1-mediated nucleotide exchange in KRAS G12C.
Materials:
-
Recombinant human KRAS G12C protein.
-
Recombinant human SOS1 protein (catalytic domain).
-
BODIPY-FL-GTP (fluorescent GTP analog).
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP).
-
Test compound dissolved in DMSO.
-
384-well microplates.
Protocol:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add recombinant KRAS G12C protein pre-loaded with GDP.
-
Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and BODIPY-FL-GTP.
-
Monitor the increase in fluorescence polarization or TR-FRET signal over time at room temperature. The binding of the larger GTP analog to KRAS results in a change in the signal.
-
Calculate the initial rates of nucleotide exchange for each compound concentration.
-
Determine the IC50 value by plotting the initial rates against the compound concentration and fitting the data to a suitable inhibition model.
Visualizations
KRAS Signaling Pathway and Point of Inhibition
Caption: KRAS signaling pathway and the mechanism of action of a KRAS G12C inhibitor.
Experimental Workflow for Selectivity Profiling
Caption: A typical workflow for assessing the selectivity of a KRAS G12C inhibitor.
Conclusion
The development of covalent inhibitors targeting the G12C mutation has marked a significant breakthrough in treating KRAS-driven cancers. A thorough evaluation of an inhibitor's selectivity against other RAS isoforms is paramount to ensure a favorable therapeutic window. As exemplified by Sotorasib, a combination of biochemical and cell-based assays provides a robust framework for quantifying this selectivity. The protocols and data presented in this guide offer a foundational approach for researchers in the field of targeted cancer therapy to assess and compare the performance of novel KRAS G12C inhibitors.
References
Overcoming Sotorasib Resistance: A Comparative Analysis of Next-Generation KRAS G12C Inhibitors
The emergence of acquired resistance to sotorasib, a first-in-class KRAS G12C inhibitor, presents a significant clinical challenge in the treatment of KRAS G12C-mutated solid tumors. This guide provides a comparative overview of the efficacy of adagrasib, a next-generation KRAS G12C inhibitor, in preclinical models of sotorasib resistance. We present key experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms to inform researchers and drug development professionals.
Acquired resistance to sotorasib is a multifaceted problem, driven by both on-target and off-target mechanisms. On-target resistance can arise from secondary KRAS mutations that either prevent sotorasib binding or lock KRAS in its active, GTP-bound state. Off-target mechanisms often involve the activation of bypass signaling pathways, which allow cancer cells to circumvent their dependency on KRAS signaling for survival and proliferation. These bypass pathways frequently involve the reactivation of the MAPK and PI3K-AKT-mTOR signaling cascades, often driven by upstream receptor tyrosine kinases (RTKs).[1][2]
Adagrasib is another potent and selective covalent inhibitor of KRAS G12C.[3][4] Preclinical studies have demonstrated that adagrasib can overcome certain mechanisms of resistance to sotorasib, suggesting it may offer a therapeutic option for patients who have developed resistance to first-line KRAS G12C inhibition.
Comparative Efficacy in Sotorasib-Resistant Models
The following tables summarize the in vitro and in vivo efficacy of adagrasib in sotorasib-resistant non-small cell lung cancer (NSCLC) models.
In Vitro Sensitivity of Sotorasib-Resistant NSCLC Cell Lines to Adagrasib
| Cell Line | Resistance Mechanism | Sotorasib IC50 (μM) | Adagrasib IC50 (μM) |
| SW1573 (Parental) | - | Not specified | 4.13[5] |
| SW1573 (Sotorasib-Resistant) | Increased ITGB4, Wnt/β-catenin signaling | >10 | Adagrasib was effective in inhibiting sotorasib-resistant cells[3][5] |
| H23 (Parental) | - | Not specified | Not specified |
| H23 (Sotorasib-Resistant) | >600-fold resistance to sotorasib | Not specified | Not specified |
| H358 (Parental) | - | 0.027[1] | Not specified |
| H358 (Sotorasib-Resistant) | >200-fold resistance to sotorasib | Not specified | Not specified |
Note: Specific IC50 values for adagrasib in the H23 and H358 resistant lines were not provided in the search results, but the text indicates adagrasib's effectiveness.
In Vivo Efficacy of Adagrasib in Sotorasib-Resistant Xenograft Models
| Model | Treatment | Tumor Growth Inhibition |
| H23 Sotorasib-Resistant Xenograft | Adagrasib | Effective in inhibiting tumor growth[3] |
| Sotorasib-Resistant PDX Models (TC303AR & TC314AR) | Sotorasib | No sensitivity[6] |
| H23AR Xenografts and TC314AR PDXs in humanized mice | TUSC2 gene therapy + Sotorasib | Synergistic antitumor effect[6] |
Experimental Protocols
Development of Sotorasib-Resistant Cell Lines
Sotorasib-resistant NSCLC cell lines, such as H23 and H358, were developed by continuously exposing the parental cells to increasing concentrations of sotorasib over several months. The resistant phenotype was confirmed by assessing cell viability in the presence of high concentrations of sotorasib, with resistant cells exhibiting significantly higher IC50 values (over 200- to 600-fold) compared to their parental counterparts.[1]
In Vitro Cell Viability Assays
The half-maximal inhibitory concentration (IC50) of sotorasib and adagrasib was determined using standard cell viability assays, such as the MTT or CellTiter-Glo assay. Cells were seeded in 96-well plates and treated with a range of drug concentrations for 72 hours. Cell viability was then measured, and the IC50 values were calculated using non-linear regression analysis.
In Vivo Xenograft Studies
Sotorasib-resistant patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models were established by implanting tumor fragments or cultured cells into immunocompromised mice.[1] For the H358 CDX model, parental H358 cells were implanted, and resistance was acquired in vivo through daily sotorasib treatment over two months. Subsequent generations of these resistant tumors were then used for efficacy studies.[1] Tumor-bearing mice were randomized into treatment and control groups, and tumor volumes were measured regularly to assess treatment efficacy.[1]
Western Blot Analysis
To investigate the underlying signaling pathways, protein lysates from treated and untreated cells or tumors were subjected to western blot analysis. This technique was used to measure the phosphorylation status of key signaling proteins such as ERK, AKT, and S6, providing insights into the activation state of the MAPK and PI3K-AKT-mTOR pathways.
Signaling Pathways and Resistance Mechanisms
The following diagrams illustrate the key signaling pathways involved in KRAS G12C-driven cancers and the mechanisms of resistance to sotorasib.
Figure 1: Simplified KRAS Signaling Pathway.
References
- 1. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 2. researchgate.net [researchgate.net]
- 3. Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Mirati’s Adagrasib overthrows Amgen’s Sotorasib and yielded a response rate of 43% in KRAS G12C mutation mNSCLC [delveinsight.com]
- 6. genprex.com [genprex.com]
The Synergistic Power of Combined KRAS G12C and EGFR Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of specific inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in cancer therapy. However, the efficacy of monotherapy can be limited by intrinsic and acquired resistance mechanisms. A growing body of preclinical and clinical evidence highlights a powerful synergistic effect when KRAS G12C inhibitors are combined with epidermal growth factor receptor (EGFR) inhibitors, particularly in colorectal cancer (CRC). This guide provides a comprehensive comparison of this combination therapy, featuring supporting experimental data and detailed protocols to inform further research and development in this promising area. While we will refer to a hypothetical KRAS G12C inhibitor, "35," the presented data is a synthesis of findings from leading inhibitors in the class.
Unraveling the Synergy: Mechanism of Action
KRAS is a critical downstream effector of EGFR signaling. In KRAS G12C mutant cancers, the continuous activation of the MAPK pathway often leads to a negative feedback loop that downregulates upstream signaling, including EGFR.[1] However, when a KRAS G12C inhibitor is administered, this feedback is relieved, leading to the reactivation of EGFR and other receptor tyrosine kinases (RTKs).[2][3][4] This reactivation can sustain downstream signaling through wild-type RAS isoforms, thereby limiting the anti-tumor activity of the KRAS G12C inhibitor alone.[4]
By co-administering an EGFR inhibitor, this feedback loop is effectively blocked, leading to a more profound and durable suppression of the MAPK and PI3K-AKT signaling pathways.[2][3] This dual blockade not only enhances the anti-proliferative and pro-apoptotic effects but may also prevent or delay the emergence of resistance.
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. EGFR blockade reverts resistance to KRAS G12C inhibition in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS and EGFR inhibitors: a new step in the management of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of KRAS G12C Inhibitors: An In Vivo Efficacy Comparison
A new wave of selective KRAS G12C inhibitors is demonstrating significant promise in preclinical models, challenging the first-generation agents, sotorasib and adagrasib. This guide provides a comparative analysis of the in vivo efficacy of these novel inhibitors, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
The discovery of small molecules that can covalently bind to the mutated cysteine in KRAS G12C has marked a turning point in targeting what was once considered an "undruggable" oncoprotein. While sotorasib and adagrasib have paved the way, a new generation of inhibitors, including divarasib (GDC-6036), JDQ443, garsorasib (D-1553), LY3537982, and ASP2453, are showing enhanced potency and, in some cases, superior tumor regression in preclinical settings. This guide offers a detailed comparison of their in vivo performance to aid researchers and drug development professionals in navigating this rapidly advancing field.
Comparative In Vivo Efficacy of Novel KRAS G12C Inhibitors
The following tables summarize the in vivo efficacy of several novel KRAS G12C inhibitors in various cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models. The data highlights tumor growth inhibition (TGI) and tumor regression, providing a quantitative basis for comparison.
Table 1: In Vivo Efficacy of Divarasib (GDC-6036)
| Tumor Model | Mouse Strain | Dose and Schedule | Efficacy (% TGI or Regression) | Source |
| Multiple KRAS G12C+ cell lines and xenograft models | Not Specified | Not Specified | Complete tumor growth inhibition | [1][2] |
Table 2: In Vivo Efficacy of JDQ443
| Tumor Model | Mouse Strain | Dose and Schedule | Efficacy (% TGI or Regression) | Source |
| MIA PaCa-2 (Pancreatic CDX) | Nude | 100 mg/kg, daily, oral | Tumor Regression | [3] |
| NCI-H2122 (NSCLC CDX) | Nude | 100 mg/kg, daily, oral | Tumor Stasis/Regression | [4] |
| LU99 (NSCLC CDX) | Nude | 100 mg/kg, daily, oral | Tumor Regression | [4] |
| Six KRAS G12C-mutant CDX models | Mice | 10, 30, and 100 mg/kg/day, oral | Dose-dependent tumor growth inhibition | [4][5] |
| NSCLC and Colorectal Cancer PDX models | Nude | 100 mg/kg, daily, oral | Categorical antitumor responses | [4] |
Table 3: In Vivo Efficacy of Garsorasib (D-1553)
| Tumor Model | Mouse Strain | Dose and Schedule | Efficacy (% TGI or Regression) | Source |
| Lung Cancer PDX models | Not Specified | Not Specified | TGI from 43.6% to 124.3% (4 of 8 models showed regression) | [6] |
Table 4: In Vivo Efficacy of LY3537982
| Tumor Model | Mouse Strain | Dose and Schedule | Efficacy (% TGI or Regression) | Source |
| EL3187 (NSCLC PDX) | Nude | 3 to 30 mg/kg, once or twice daily | Range from complete regression to significant TGI | [7] |
| KRAS G12C sensitive NSCLC xenograft models | Not Specified | Not Specified | Robust tumor regression in combination with other agents | [7] |
Table 5: In Vivo Efficacy of ASP2453
| Tumor Model | Mouse Strain | Dose and Schedule | Efficacy (% TGI or Regression) | Source |
| NCI-H1373 (NSCLC CDX) | Not Specified | 10 mg/kg, once-daily, oral | 47% tumor regression | [8] |
| NCI-H1373 (NSCLC CDX) | Not Specified | 30 mg/kg, once-daily, oral | 86% tumor regression | [8] |
| MIA PaCa-2 (Pancreatic CDX) | Not Specified | 30 mg/kg | Complete tumor regression | [8] |
| AMG 510-resistant xenograft model | Not Specified | Not Specified | Induced tumor regression | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are generalized protocols for key experiments cited in this guide.
Cell-Derived Xenograft (CDX) and Patient-Derived Xenograft (PDX) Model Establishment
1. Animal Models:
-
Immunocompromised mice, such as athymic nude or NOD-scid gamma (NSG) mice, are typically used to prevent graft rejection. The choice of strain can depend on the tumor type and the need to co-engraft human immune cells.
2. Tumor Implantation:
-
CDX Models: Cultured human cancer cells with a KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) are harvested and resuspended in a suitable medium, often mixed with Matrigel to support initial tumor growth. A specific number of cells (typically 1-10 million) is then injected subcutaneously into the flank of the mice.
-
PDX Models: Fresh tumor tissue obtained from consenting patients is fragmented into small pieces (2-3 mm³) and surgically implanted subcutaneously into the flank of the mice.[9] For some studies, tumor fragments are serially passaged in mice to expand the tumor tissue for subsequent experiments.[10][11][12]
3. Tumor Growth Monitoring:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, and the volume is calculated using the formula: (Length x Width²) / 2.
In Vivo Efficacy Studies
1. Treatment Administration:
-
Once tumors reach the desired size, mice are randomized into treatment and control (vehicle) groups.
-
The investigational KRAS G12C inhibitor is formulated in a suitable vehicle for administration.
-
The drug is administered via the appropriate route, most commonly oral gavage (p.o.), at a specified dose and schedule (e.g., once daily, twice daily).
2. Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): The primary endpoint is often the inhibition of tumor growth compared to the vehicle-treated group. TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Tumor Regression: In cases of significant anti-tumor activity, tumor regression is reported, which is a reduction in tumor size from the baseline measurement at the start of treatment.
-
Survival Analysis: In some studies, treatment continues until a predetermined endpoint (e.g., tumor volume reaches a specific size), and overall survival is analyzed.
3. Pharmacodynamic and Biomarker Analysis:
-
At the end of the study, or at specified time points, tumors and other tissues may be collected for pharmacodynamic (PD) analysis. This can include measuring the levels of the drug in the tumor, assessing the covalent modification of KRAS G12C, and analyzing the phosphorylation status of downstream signaling proteins like ERK and AKT to confirm target engagement and pathway inhibition.[13]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.
Caption: KRAS G12C Signaling Pathway and Covalent Inhibition.
Caption: Workflow for In Vivo Efficacy Studies.
Conclusion
The preclinical data for the new generation of KRAS G12C inhibitors, including divarasib, JDQ443, garsorasib, LY3537982, and ASP2453, are highly encouraging. Many of these compounds demonstrate superior potency and in vivo efficacy compared to the first-generation inhibitors in various preclinical models. The ability of some of these novel agents to induce complete tumor regression and overcome resistance mechanisms observed with earlier inhibitors highlights their potential for significant clinical impact.
However, it is important to note that direct head-to-head in vivo comparisons between these novel inhibitors are still limited. As more data from ongoing preclinical and clinical studies become available, a clearer picture of the relative strengths and weaknesses of each compound will emerge. The information presented in this guide provides a solid foundation for understanding the current landscape and making informed decisions in the development and investigation of the next wave of KRAS G12C-targeted therapies.
References
- 1. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC | springermedizin.de [springermedizin.de]
- 2. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterisation of a novel KRAS G12C inhibitor ASP2453 that shows potent anti-tumour activity in KRAS G12C-mutated preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patient-derived xenograft (PDX) models: characteristics and points to consider for the process of establishment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Novel KRAS(G12C) inhibitor shows efficacy in models of KRAS-mutant NSCLC | BioWorld [bioworld.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for KRAS G12C Inhibitors
Disclaimer: Specific safety and disposal protocols for "KRAS G12C inhibitor 35" are not publicly available. The following guidelines are based on safety data sheets for structurally related KRAS G12C inhibitors and are intended to provide essential safety and logistical information for laboratory professionals. Researchers must consult their institution's safety office and the specific Safety Data Sheet (SDS) for the exact compound being used.
This guide offers procedural, step-by-step information for the safe handling and disposal of KRAS G12C inhibitors in a laboratory setting, aiming to be a trusted resource for researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE) and Handling
Proper handling of KRAS G12C inhibitors is crucial to minimize exposure and ensure a safe laboratory environment. Always handle these compounds within a certified chemical fume hood.
Recommended Personal Protective Equipment:
-
Eye Protection: Wear safety goggles with side shields.
-
Hand Protection: Use protective gloves (e.g., nitrile).
-
Skin and Body Protection: Wear an impervious lab coat or clothing.
-
Respiratory Protection: A suitable respirator should be used if dust or aerosols are generated.[1]
Ensure a safety shower and eye wash station are readily accessible in the work area.[1][2]
II. Storage Procedures
Proper storage is essential to maintain the stability and integrity of KRAS G12C inhibitors.
| Storage Condition | Temperature | Additional Notes |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and ignition sources.[1][2] |
| In Solvent | -80°C (for 6 months), -20°C (for 1 month) | Protect from light and store under a nitrogen atmosphere.[2] |
III. Accidental Release and Spill Management
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
Immediate Actions:
-
Evacuate: Evacuate personnel from the immediate spill area.[2]
-
Ventilate: Ensure adequate ventilation.[2]
-
Personal Protection: Wear full personal protective equipment before addressing the spill.[2]
Containment and Cleanup:
-
Prevent Spread: Try to prevent further leakage or spillage. Keep the product away from drains and water courses.[2]
-
Absorb: For solutions, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[2]
-
Collect: Carefully collect the absorbed material and any contaminated soil into a sealed container for disposal.
-
Decontaminate: Scrub the spill surface and any contaminated equipment with alcohol.[2]
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[2]
IV. Disposal Procedures
Dispose of KRAS G12C inhibitors and any contaminated materials through an approved waste disposal plant. Do not dispose of down the drain or into the environment.[1]
Disposal Workflow Diagram:
Caption: Workflow for the proper disposal of KRAS G12C inhibitors.
V. First Aid Measures
In case of exposure, follow these first aid guidelines and seek immediate medical attention.
-
Eye Contact: Remove contact lenses if present. Immediately flush eyes with large amounts of water, separating eyelids with fingers. Call a physician.[2]
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.[2]
-
Inhalation: Relocate to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[2]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[2]
VI. Incompatible Materials and Hazardous Decomposition
To prevent hazardous reactions, avoid contact with strong acids/alkalis and strong oxidizing/reducing agents.[1][2] Under fire conditions, KRAS G12C inhibitors may decompose and emit toxic fumes.[1][2] Use water spray, dry chemical, foam, or carbon dioxide fire extinguishers in case of a fire.[2]
This document provides a foundational guide for the safe handling and disposal of KRAS G12C inhibitors. Always prioritize safety by consulting the specific SDS for the compound in use and adhering to your institution's safety protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
